molecular formula C10H9NO3 B1591001 Ethyl furo[3,2-b]pyridine-6-carboxylate CAS No. 122535-03-9

Ethyl furo[3,2-b]pyridine-6-carboxylate

Cat. No.: B1591001
CAS No.: 122535-03-9
M. Wt: 191.18 g/mol
InChI Key: SHKCCWMNQHRENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl furo[3,2-b]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl furo[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-13-10(12)7-5-9-8(11-6-7)3-4-14-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKCCWMNQHRENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CO2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559528
Record name Ethyl furo[3,2-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122535-03-9
Record name Ethyl furo[3,2-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl furo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered substantial attention in the fields of medicinal chemistry and materials science.[1][2] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for the development of potent and selective modulators of various biological targets.[2] Ethyl furo[3,2-b]pyridine-6-carboxylate, a key derivative of this scaffold, serves as a crucial intermediate in the synthesis of more complex molecules, particularly kinase inhibitors, which are at the forefront of targeted cancer therapy.[2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound, offering field-proven insights for its effective utilization in research and development.

Molecular and Physicochemical Profile

A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug discovery and development, influencing factors from reaction kinetics to bioavailability.

Core Molecular Identifiers
PropertyValueSource
CAS Number 122535-03-9[1][3]
Molecular Formula C₁₀H₉NO₃[3]
Molecular Weight 191.18 g/mol [3]
IUPAC Name This compound[1]
SMILES CCOC(=O)c1cncc2c1occ2[1]
Predicted Physicochemical Data
PropertyPredicted ValueRationale and Comparative Insights
Melting Point Not availableSolid at room temperature is expected based on its structure and the properties of related solids.
Boiling Point Not availableHigh boiling point is anticipated due to its molecular weight and polar functional groups.
Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF). Very slightly soluble in water.The ethyl ester group imparts lipophilicity, favoring solubility in organic solvents. The pyridine nitrogen and furan oxygen offer some polarity but are likely insufficient for significant aqueous solubility. For instance, the related Furo[2,3-b]pyridine-6-carboxaldehyde has a calculated very slight solubility in water (0.57 g/L at 25 °C).[4]
pKa (of the protonated pyridine nitrogen) ~3.5 - 4.5The parent furo[3,2-b]pyridine has a predicted pKa of 4.22.[5] The electron-withdrawing carboxylate group at the 6-position is expected to decrease the basicity of the pyridine nitrogen, resulting in a slightly lower pKa.
logP (Octanol-Water Partition Coefficient) ~1.5 - 2.0The parent furo[3,2-b]pyridine has a predicted logP of 1.3 - 1.44.[6] The addition of the ethyl carboxylate group will increase lipophilicity, thus raising the logP value.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved from 5-hydroxynicotinic acid.[7] The following protocol is a robust and well-established method.

Reaction Scheme

Synthesis cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Product 5HNA 5-Hydroxynicotinic Acid Intermediate O-Alkylated Intermediate 5HNA->Intermediate 1. O-Alkylation EtBr Ethyl Bromoacetate EtBr->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Solvent1 Solvent (e.g., DMF) Solvent1->Intermediate Product This compound Intermediate->Product 2. Intramolecular Cyclization Cyclizing_Agent Cyclizing Agent (e.g., PPA) Cyclizing_Agent->Product

Caption: Synthetic pathway for this compound.

Experimental Procedure

Step 1: O-Alkylation of 5-Hydroxynicotinic Acid

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxynicotinic acid (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and dry N,N-dimethylformamide (DMF).

  • Addition of Reagent: Stir the suspension at room temperature for 15 minutes. Add ethyl bromoacetate (1.2 equivalents) dropwise to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. The crude O-alkylated intermediate will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Intramolecular Cyclization

  • Reaction Setup: Place the dried intermediate from Step 1 in a round-bottom flask.

  • Addition of Cyclizing Agent: Add polyphosphoric acid (PPA) (10-15 equivalents by weight) to the flask.

  • Reaction Conditions: Heat the mixture with stirring to 120-130 °C for 2-3 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate. The product will precipitate as a solid. Filter the crude product, wash thoroughly with water, and dry.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting and Optimization
  • Low Yield in O-Alkylation: Ensure all reagents and solvents are anhydrous, as moisture can impede the reaction. The quality and stoichiometry of the base are critical.

  • Inefficient Cyclization: The temperature and duration of the cyclization step are crucial. Insufficient heating may lead to incomplete reaction, while excessive heat can cause decomposition. The choice and amount of the dehydrating agent can also be optimized.

  • Side Reactions: Analysis of the crude product by LC-MS or NMR can help identify byproducts. Adjusting reaction conditions, such as lowering the temperature, may minimize side reactions.

Analytical Characterization: A Spectroscopic Roadmap

Accurate structural elucidation and purity assessment are vital. While a complete set of experimental spectra for the title compound is not publicly available, the following section provides a predictive analysis based on known spectroscopic data of structurally related compounds to guide researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the furo[3,2-b]pyridine core and the ethyl group of the ester.

  • Aromatic Region (δ 7.0 - 9.0 ppm): Three signals corresponding to the protons on the furo[3,2-b]pyridine ring system. The exact chemical shifts and coupling patterns will depend on the electronic environment created by the fused rings and the carboxylate group.

  • Ethyl Group: A quartet around δ 4.3-4.5 ppm for the -CH₂- group and a triplet around δ 1.3-1.5 ppm for the -CH₃ group are characteristic of an ethyl ester.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm) is indicative of the ester carbonyl group.

  • Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm corresponding to the carbons of the furo[3,2-b]pyridine core.

  • Ethyl Group Carbons: A signal around δ 60-65 ppm for the -CH₂- carbon and a signal around δ 14-15 ppm for the -CH₃- carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch (Ester): A strong absorption band in the region of 1710-1730 cm⁻¹.

  • C-O Stretch (Ester and Furan): Strong bands in the region of 1000-1300 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 191, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the loss of ethylene (-C₂H₄, m/z = 28) via a McLafferty rearrangement.

Analytical Workflow

Analytical_Workflow Start Synthesized Crude Product Purification Purification (Recrystallization or Chromatography) Start->Purification Purity_Check Purity Assessment (TLC, HPLC, LC-MS) Purification->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation NMR ¹H and ¹³C NMR Structure_Confirmation->NMR IR FT-IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS Final_Product Characterized Pure Product NMR->Final_Product IR->Final_Product MS->Final_Product

Caption: A typical workflow for the purification and analytical characterization of this compound.

Applications in Drug Discovery and Beyond

The furo[3,2-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[2] this compound serves as a key building block for the synthesis of these complex and biologically active molecules. Its functional handle, the ethyl ester, allows for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, amidation, and reduction, opening avenues to a diverse range of derivatives for structure-activity relationship (SAR) studies.

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and a predictive guide to its analytical characterization. While some experimental data remains to be publicly documented, the information and methodologies presented herein offer a solid foundation for researchers to confidently work with this important synthetic intermediate.

References

An In-Depth Technical Guide to Ethyl furo[3,2-b]pyridine-6-carboxylate: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the Furo[3,2-b]pyridine Scaffold

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, driving the exploration of diverse chemical architectures. Among these, fused heterocyclic systems have garnered significant attention due to their structural rigidity, three-dimensional complexity, and ability to engage with a wide array of biological targets. The furo[3,2-b]pyridine core, a bicyclic heterocycle integrating a furan and a pyridine ring, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its unique electronic and structural features make it an attractive starting point for the development of potent and selective modulators of key cellular signaling pathways. This guide provides a comprehensive technical overview of Ethyl furo[3,2-b]pyridine-6-carboxylate (CAS Number: 122535-03-9), a representative member of this important class of compounds, detailing its synthesis, characterization, and the burgeoning biological applications of the furo[3,2-b]pyridine scaffold.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 122535-03-9[3][4][5]
Molecular Formula C₁₀H₉NO₃[5]
Molecular Weight 191.18 g/mol [5]
IUPAC Name This compound[3]
SMILES CCOC(=O)c1cncc2occc12[3]
InChI Key SHKCCWMNQHRENO-UHFFFAOYSA-N[5]

Synthesis of the Furo[3,2-b]pyridine Core: A Representative Protocol

The construction of the furo[3,2-b]pyridine scaffold is a key step in accessing this class of molecules. Several synthetic strategies have been developed, often involving the annulation of a furan ring onto a pre-existing pyridine core. A common and effective approach involves the reaction of a substituted hydroxynicotinic acid with an alkyne.[6] The following protocol is a representative, step-by-step methodology for the synthesis of the furo[3,2-b]pyridine core, based on established chemical transformations.

Step 1: Fischer Esterification of 5-Hydroxynicotinic Acid

The initial step involves the protection of the carboxylic acid functionality of 5-hydroxynicotinic acid as an ethyl ester. This is a classic Fischer esterification reaction.[7]

Protocol:

  • To a suspension of 5-hydroxynicotinic acid (1.0 eq) in absolute ethanol (9.5 eq), cautiously add concentrated sulfuric acid (1.0 eq) with stirring.[7]

  • Heat the reaction mixture to reflux (approximately 95-100 °C) for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[7]

  • Extract the aqueous layer multiple times with ethyl acetate.[7]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 5-hydroxynicotinate.[7]

Causality: The acidic catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is driven to completion by using an excess of ethanol and by the removal of water, although in this protocol, the equilibrium is shifted by the concentration of reactants.

G cluster_synthesis Synthesis Workflow Start 5-Hydroxynicotinic Acid Intermediate Ethyl 5-Hydroxynicotinate Start->Intermediate  Ethanol, H₂SO₄ (cat.), Reflux   Product This compound Intermediate->Product  Ethyl Propiolate, Base, Heat  

A simplified workflow for the synthesis of the target compound.
Step 2: Cyclization to this compound

The second and final step is the construction of the furan ring through a cyclization reaction between ethyl 5-hydroxynicotinate and ethyl propiolate. This reaction is a type of Michael addition followed by an intramolecular cyclization.

Protocol:

  • To a solution of ethyl 5-hydroxynicotinate (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DMSO), add a base such as potassium carbonate or triethylamine (1.2 eq).

  • Add ethyl propiolate (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Causality: The base deprotonates the hydroxyl group of ethyl 5-hydroxynicotinate, forming a phenoxide which acts as a nucleophile. This nucleophile then attacks the electron-deficient alkyne of ethyl propiolate in a Michael addition. The resulting intermediate undergoes an intramolecular cyclization to form the furan ring, followed by aromatization to yield the stable furo[3,2-b]pyridine system.

Spectroscopic Characterization

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

  • Aromatic Protons: Signals in the range of 7.0-9.0 ppm, corresponding to the protons on the pyridine and furan rings. The exact chemical shifts and coupling constants will be influenced by the substitution pattern.

  • Ethyl Ester Protons: A quartet around 4.3-4.5 ppm (for the -OCH₂- group) and a triplet around 1.3-1.5 ppm (for the -CH₃ group).

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

  • Carbonyl Carbon: A signal in the downfield region, typically around 160-170 ppm, corresponding to the ester carbonyl group.

  • Aromatic Carbons: Multiple signals in the range of 100-160 ppm for the carbons of the fused ring system.

  • Ethyl Ester Carbons: Signals around 60-65 ppm for the -OCH₂- carbon and around 14-15 ppm for the -CH₃ carbon.

Mass Spectrometry (MS):

  • The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (191.18 g/mol ).

Biological Activity and Therapeutic Potential of the Furo[3,2-b]pyridine Scaffold

The furo[3,2-b]pyridine core is a versatile scaffold that has been explored for a range of biological activities, particularly in the field of oncology.[2] While specific biological data for this compound is limited in publicly accessible literature, the broader class of furo[3,2-b]pyridine derivatives has shown significant promise as inhibitors of several key signaling pathways.

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The furo[3,2-b]pyridine scaffold has been identified as a privileged structure for the development of potent and selective kinase inhibitors.[1][2]

  • Cdc-like Kinases (CLKs): Derivatives of furo[3,2-b]pyridine have been reported as highly selective inhibitors of CLKs, a family of kinases involved in the regulation of pre-mRNA splicing. By inhibiting CLKs, these compounds can modulate alternative splicing events, which are often aberrant in cancer cells, leading to the suppression of tumor growth.[1][10]

  • Other Kinase Targets: The furo[3,2-b]pyridine core has also been utilized to develop inhibitors for other important cancer-related kinases such as Phosphoinositide 3-kinases (PI3Ks) and Bruton's tyrosine kinase (Btk).[11]

G cluster_pathway Furo[3,2-b]pyridine in Kinase Inhibition FuroPyridine Furo[3,2-b]pyridine Derivative CLK CLKs FuroPyridine->CLK Inhibits Splicing Alternative Splicing CLK->Splicing Regulates Cancer Cancer Cell Proliferation Splicing->Cancer Contributes to

Inhibition of CLKs by furo[3,2-b]pyridine derivatives.
Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development, and its aberrant activation is implicated in the pathogenesis of several types of cancer. The furo[3,2-b]pyridine scaffold has been identified as a promising starting point for the development of modulators of the Hh pathway.[1]

Applications in Drug Discovery and Chemical Biology

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[3] The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion and Future Perspectives

This compound is a key representative of the furo[3,2-b]pyridine class of heterocyclic compounds. While detailed experimental and biological data for this specific molecule are not extensively published, the furo[3,2-b]pyridine scaffold has demonstrated significant potential in medicinal chemistry, particularly as a source of novel kinase inhibitors and modulators of the Hedgehog signaling pathway. The synthetic accessibility of this scaffold, coupled with its favorable pharmacological properties, makes it an attractive area for further investigation in the pursuit of new therapeutic agents. Future research will likely focus on the synthesis and biological evaluation of diverse libraries of furo[3,2-b]pyridine derivatives to fully unlock the therapeutic potential of this privileged heterocyclic system.

References

The Furo[3,2-b]pyridine Core: A Technical Guide to its Synthesis and Crystallographic Importance for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Its rigid, planar structure and unique electronic properties make it an ideal backbone for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthetic strategies to access the furo[3,2-b]pyridine core, with a focus on derivatives of ethyl furo[3,2-b]pyridine-6-carboxylate. While a specific single-crystal X-ray structure for this compound is not publicly available at the time of this writing, this guide will delve into the methodologies for obtaining such crucial structural data and its profound impact on structure-based drug design. We will explore the synthesis, general crystallization techniques, and the biological significance of this important class of molecules, providing a foundational resource for scientists engaged in the discovery of novel therapeutics.

Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold

The fusion of furan and pyridine rings gives rise to a class of heterocyclic compounds known as furopyridines. Among these, the furo[3,2-b]pyridine isomer has emerged as a particularly valuable scaffold in the development of kinase inhibitors and modulators of critical signaling pathways.[1][2] The planarity and aromaticity of the furo[3,2-b]pyridine core provide a rigid framework that can be strategically functionalized to achieve high-affinity and selective binding to protein targets.

Derivatives of this scaffold have shown remarkable efficacy as inhibitors of cdc-like kinases (CLKs), which are crucial regulators of pre-mRNA splicing, a process often dysregulated in cancer.[1][3] Furthermore, furo[3,2-b]pyridine-based compounds have been identified as potent modulators of the Hedgehog signaling pathway, which plays a critical role in embryonic development and is implicated in various cancers when aberrantly activated.[3] The therapeutic potential of this scaffold underscores the importance of understanding its structural characteristics to guide the rational design of new and improved drug candidates.

Synthesis of the Furo[3,2-b]pyridine Core

The construction of the furo[3,2-b]pyridine nucleus is a key step in the synthesis of its derivatives. Several synthetic strategies have been developed, primarily involving the formation of the furan ring onto a pre-existing pyridine moiety.

Synthesis of this compound from 5-Hydroxynicotinic Acid

One common route to this compound begins with 5-hydroxynicotinic acid. This multi-step synthesis typically involves the protection of the hydroxyl group, followed by the introduction of a two-carbon unit that facilitates the subsequent cyclization to form the furan ring. The final step is the esterification to yield the desired ethyl ester.

Below is a representative experimental protocol for a related synthesis of a furo[3,2-b]pyridine derivative, which illustrates the general principles involved.

Experimental Protocol: Synthesis of Furo[3,2-b]pyridin-3-ol

This protocol details the synthesis of a related furo[3,2-b]pyridine derivative and is adapted from established methodologies.[4]

Step 1: O-Alkylation of Ethyl 3-Hydroxypicolinate

  • To a solution of ethyl 3-hydroxypicolinate (1.0 equivalent) in a suitable anhydrous solvent such as DMF, add a base like potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add ethyl bromoacetate (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Intramolecular Dieckmann Condensation

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of a strong base such as sodium hydride (1.2 equivalents) in anhydrous toluene.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of the O-alkylated product from Step 1 in anhydrous toluene.

  • Allow the reaction to warm to room temperature and then heat to 80-90 °C for 4-6 hours, monitoring by TLC.

  • Cool the reaction in an ice bath and cautiously quench with water.

  • Acidify the aqueous layer with 1 M HCl and extract the product with ethyl acetate.

  • Wash the combined organic extracts, dry, and concentrate to yield the crude cyclized product.

Step 3: Hydrolysis and Decarboxylation

  • To the crude product from Step 2, add an aqueous solution of a strong acid (e.g., HCl).

  • Heat the mixture to reflux for 4-8 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the final product with ethyl acetate, dry the combined organic layers, and concentrate.

  • The crude Furo[3,2-b]pyridin-3-ol can be purified by recrystallization or column chromatography.[4]

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway to the furo[3,2-b]pyridine core.

G A Starting Pyridine Derivative (e.g., 3-hydroxypyridine) B Protection/Functionalization (e.g., O-Alkylation) A->B Reagents/Conditions C Intramolecular Cyclization (e.g., Dieckmann Condensation) B->C Base/Heat D Furo[3,2-b]pyridine Core C->D Workup E Further Derivatization (e.g., Esterification, Cross-Coupling) D->E Synthetic Steps F Target Molecule (e.g., this compound) E->F

Caption: Generalized workflow for the synthesis of furo[3,2-b]pyridine derivatives.

The Crucial Role of Single-Crystal X-ray Diffraction

While the synthesis of furo[3,2-b]pyridine derivatives is well-established, a thorough understanding of their three-dimensional structure is paramount for effective drug design. Single-crystal X-ray diffraction is the gold standard for unequivocally determining the solid-state structure of a molecule.[5] This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule. Furthermore, it reveals the intricate network of intermolecular interactions that govern the packing of molecules in the crystal lattice.

For drug development professionals, this information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the precise three-dimensional structure of a compound with its biological activity.

  • Pharmacophore Modeling: Identifying the key structural features responsible for binding to a biological target.

  • Lead Optimization: Guiding the modification of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have significant implications for its stability, solubility, and bioavailability.

General Principles of Crystallization for Small Molecules

Obtaining high-quality single crystals suitable for X-ray diffraction is often a critical bottleneck. The process is highly empirical and often requires screening a wide range of conditions. Common techniques for the crystallization of small organic molecules include:

  • Slow Evaporation: A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals begin to form.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal formation.

  • Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.

Visualizing the Crystallization and Structure Determination Workflow

G A Synthesized Compound B Purification A->B C Crystallization Screening (Vapor Diffusion, Slow Evaporation, etc.) B->C D Single Crystal Growth C->D E X-ray Data Collection D->E F Structure Solution and Refinement E->F G Crystallographic Data (CIF File) F->G H Structural Analysis (Bonding, Packing, Interactions) G->H

Caption: Workflow from synthesized compound to crystallographic analysis.

Structural Features of the Furo[3,2-b]pyridine Core

Although a specific crystal structure for this compound is not available, we can infer some general structural features based on the nature of the fused ring system. The furo[3,2-b]pyridine core is expected to be largely planar due to the aromaticity of both the furan and pyridine rings. The ethyl carboxylate group at the 6-position will have some conformational flexibility.

The presence of the nitrogen atom in the pyridine ring and the oxygen atom in the furan ring introduces polarity and the potential for hydrogen bonding and other non-covalent interactions, which would play a significant role in the crystal packing and in the binding of these molecules to their biological targets.

Molecular Structure of this compound

G A

Caption: 2D structure of this compound.

Conclusion and Future Outlook

The furo[3,2-b]pyridine scaffold is a cornerstone in the development of novel kinase inhibitors and other targeted therapies. This guide has outlined the key synthetic methodologies for accessing this important heterocyclic system and has underscored the critical need for single-crystal X-ray diffraction data in advancing drug discovery programs.

While a definitive crystal structure for this compound remains to be publicly reported, the principles and protocols described herein provide a solid foundation for researchers working with this class of compounds. The future elucidation of the crystal structures of various furo[3,2-b]pyridine derivatives will undoubtedly accelerate the design of next-generation therapeutics with enhanced potency, selectivity, and clinical efficacy. It is our hope that this guide will serve as a valuable resource for scientists dedicated to this important endeavor.

References

The Furo[3,2-b]pyridine Scaffold: A Privileged Heterocycle in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The furo[3,2-b]pyridine core, a unique bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and distinct electronic properties provide a versatile framework for the design of potent and selective modulators of a wide array of biological targets. This technical guide offers a comprehensive exploration of the synthesis and multifaceted biological activities of novel furo[3,2-b]pyridine compounds. We will delve into their significant potential as anticancer agents, their remarkable efficacy as kinase inhibitors, their role in modulating critical signaling pathways such as the Hedgehog pathway, and emerging evidence of their anti-inflammatory and antiviral properties. This guide is designed to provide researchers and drug development professionals with a thorough understanding of the therapeutic promise of this fascinating class of molecules, supported by detailed experimental protocols, quantitative data, and mechanistic insights.

The Furo[3,2-b]pyridine Core: A Foundation for Therapeutic Innovation

The fusion of a furan ring to a pyridine ring system creates the furo[3,2-b]pyridine scaffold, a structure that has garnered considerable attention in the field of medicinal chemistry.[1] This unique arrangement of atoms imparts a specific three-dimensional geometry and electron distribution that allows for high-affinity interactions with the binding sites of various enzymes and receptors. The inherent aromaticity and rigidity of the furo[3,2-b]pyridine core make it an ideal starting point for the development of small molecule inhibitors with high selectivity, a crucial attribute for minimizing off-target effects and enhancing therapeutic indices.

Crafting the Core: Synthetic Strategies for Furo[3,2-b]pyridine Derivatives

The biological evaluation of any novel compound class is fundamentally reliant on robust and versatile synthetic methodologies. The construction of the furo[3,2-b]pyridine nucleus can be achieved through several elegant synthetic routes, with the choice of strategy often dictated by the desired substitution pattern on the final molecule.

Palladium- and Copper-Catalyzed Cross-Coupling Reactions

A cornerstone of modern organic synthesis, palladium- and copper-catalyzed cross-coupling reactions have proven invaluable in the construction of the furo[3,2-b]pyridine scaffold.[1] The Sonogashira cross-coupling reaction, for instance, is a powerful method for the synthesis of 2-substituted furo[3,2-b]pyridines. This reaction typically involves the coupling of a terminal alkyne with a functionalized pyridine derivative, such as a 3-chloro-2-hydroxypyridine, in the presence of a palladium catalyst and a copper(I) co-catalyst.[2] The initial carbon-carbon bond formation is followed by an intramolecular cyclization to construct the furan ring.[2]

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions offer another efficient avenue to the furo[3,2-b]pyridine core. These methods often involve the formation of the furan ring onto a pre-existing, appropriately substituted pyridine. Copper-mediated oxidative cyclization is a notable example of this approach.[3]

Representative Synthetic Protocol: Sonogashira Coupling and Heteroannulation

This protocol outlines a one-pot synthesis of 2-substituted furo[3,2-b]pyridines assisted by ultrasound irradiation.

Materials:

  • 3-chloro-2-hydroxypyridine

  • Terminal alkyne

  • 10% Palladium on carbon (Pd/C)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh3)

  • Triethylamine (Et3N)

  • Ethanol (EtOH)

  • Ultrasound bath

  • Standard glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh3, and Et3N.[2]

  • Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.[2]

Biological Activities of Furo[3,2-b]pyridine Compounds: A Multifaceted Therapeutic Potential

The true value of the furo[3,2-b]pyridine scaffold lies in the diverse and potent biological activities exhibited by its derivatives. These compounds have shown significant promise in several key therapeutic areas, most notably in oncology.

Anticancer Activity: A Primary Focus of Investigation

A significant body of research has been dedicated to exploring the anticancer potential of furo[3,2-b]pyridine derivatives. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, and their mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways that drive tumor growth and survival.[2]

One notable derivative, compound 3b , has shown encouraging growth inhibition of both MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) cell lines.[2] Furthermore, this compound was found to induce apoptosis in MCF-7 cells, highlighting a key mechanism of its anticancer effect.[2] Another study on furo[3,2-b]pyridine-2-carboxylic acid hydrochloride derivatives reported significant cytotoxic effects against MCF-7 and HCT-15 (colon cancer) cell lines, with IC50 values ranging from 0.36 µM to 1.8 µM.[4]

Table 1: Anticancer Activity of Selected Furo[3,2-b]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative of Furo[3,2-b]pyridine-2-carboxylic acid hydrochlorideMCF-7 (Breast)0.36 - 1.8[4]
Derivative of Furo[3,2-b]pyridine-2-carboxylic acid hydrochlorideHCT-15 (Colon)0.36 - 1.8[4]
Compound 3bMDA-MB-231 (Breast)Encouraging Growth Inhibition[2]
Compound 3bMCF-7 (Breast)Encouraging Growth Inhibition[2]
Kinase Inhibition: A Powerful Mechanism of Action

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The furo[3,2-b]pyridine scaffold has proven to be an excellent platform for the design of potent and selective kinase inhibitors.[1]

Derivatives of furo[3,2-b]pyridine have been identified as highly selective inhibitors of Cdc2-like kinases (CLKs), a family of serine/threonine kinases that play a crucial role in the regulation of pre-mRNA splicing.[3] By inhibiting CLKs, these compounds can modulate alternative splicing events, leading to the suppression of cancer cell growth.

Furthermore, the furo[3,2-b]pyridine core has been utilized to develop highly selective inhibitors of Homeodomain-Interacting Protein Kinases (HIPKs).[1] HIPKs are involved in various cellular processes, including transcription regulation and apoptosis, and their dysregulation has been linked to several diseases, including cancer.[1]

Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development, and its aberrant activation is implicated in the pathogenesis of various cancers.[3] Furo[3,2-b]pyridine derivatives have been identified as effective modulators of this pathway.[3] Profiling of a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines revealed sub-micromolar modulators of the Hedgehog pathway.[3]

Emerging Anti-inflammatory and Antiviral Potential

While the anticancer and kinase inhibitory activities of furo[3,2-b]pyridines are well-documented, emerging evidence suggests their potential in other therapeutic areas.

  • Anti-inflammatory Effects: Research on furo[3,2-b]pyridine-2-carboxylic acid hydrochloride has highlighted its potential to inhibit the protease-activated receptor 2 (PAR-2), which plays a crucial role in mediating inflammation and pain responses.[4] This suggests potential therapeutic applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.[4] Some pyridine N-oxide derivatives have been shown to inhibit viral transactivation by interfering with NF-κB binding, a key transcription factor in inflammatory responses.[5]

  • Antiviral Activity: The broader class of pyridine-containing heterocycles has demonstrated a wide range of antiviral activities against viruses such as HIV, influenza, and hepatitis viruses.[6][7] For instance, certain 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones have exhibited anti-influenza viral activity by inhibiting viral neuraminidase.[8] Additionally, some pyridine oxide derivatives have been identified as inhibitors of HIV-1 replication.[9] While more specific research on the furo[3,2-b]pyridine scaffold is needed, these findings provide a strong rationale for exploring their antiviral potential.

Key Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of novel furo[3,2-b]pyridine compounds, a suite of well-established in vitro and cell-based assays is essential. The following section provides detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. A decrease in ADP production in the presence of the test compound indicates inhibition.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (furo[3,2-b]pyridine derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the effect of a compound on cell viability.

Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (furo[3,2-b]pyridine derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex biological processes modulated by furo[3,2-b]pyridine compounds, visual representations of signaling pathways and experimental workflows are invaluable.

Hedgehog Signaling Pathway

Hedgehog_Signaling_Pathway cluster_off Hedgehog 'OFF' State cluster_on Hedgehog 'ON' State PTCH1 PTCH1 SMO SMO (Inactive) PTCH1->SMO Inhibits SUFU SUFU GLI GLI (Proteasomal Degradation) SUFU->GLI Promotes Degradation Hh Hedgehog Ligand PTCH1_on PTCH1 Hh->PTCH1_on Binds SMO_on SMO (Active) PTCH1_on->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Inhibits GLI_on GLI (Active) SUFU_on->GLI_on Dissociates Nucleus Nucleus GLI_on->Nucleus Translocates Target_Genes Target Gene Transcription Furo_Pyridine Furo[3,2-b]pyridine Modulator Furo_Pyridine->SMO_on Modulates

Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states, and the point of intervention for furo[3,2-b]pyridine modulators.

Experimental Workflow for Kinase Inhibitor Screening

Kinase_Inhibitor_Screening_Workflow start Start: Library of Furo[3,2-b]pyridine Compounds in_vitro_assay In Vitro Kinase Assay (e.g., Luminescence-based) start->in_vitro_assay determine_ic50 Determine IC50 Values in_vitro_assay->determine_ic50 select_potent_compounds Select Potent and Selective Compounds determine_ic50->select_potent_compounds cell_based_assays Cell-Based Assays (e.g., Cell Viability, Apoptosis) select_potent_compounds->cell_based_assays mechanistic_studies Mechanistic Studies (e.g., Western Blot for Downstream Targets) cell_based_assays->mechanistic_studies lead_optimization Lead Optimization mechanistic_studies->lead_optimization

Caption: A generalized experimental workflow for the screening and characterization of furo[3,2-b]pyridine-based kinase inhibitors.

Conclusion and Future Directions

The furo[3,2-b]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its derivatives have demonstrated potent and selective activities in several key areas of drug development, most notably as anticancer agents and kinase inhibitors. The emerging evidence of their anti-inflammatory and antiviral potential further broadens the scope of their therapeutic applications.

Future research should focus on several key areas:

  • Expansion of Biological Screening: A more comprehensive evaluation of furo[3,2-b]pyridine libraries against a wider range of biological targets, including viral polymerases, proteases, and key inflammatory mediators, is warranted.

  • Structure-Activity Relationship (SAR) Studies: Continued optimization of the furo[3,2-b]pyridine scaffold through medicinal chemistry efforts will be crucial for improving potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety: Promising lead compounds identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and safety profiles.

  • Elucidation of Novel Mechanisms of Action: Further investigation into the molecular mechanisms by which furo[3,2-b]pyridine derivatives exert their biological effects will provide valuable insights for rational drug design.

References

The Furo[3,2-b]pyridine Core: A Technical Guide to the Synthesis and Exploration of Novel Carboxylate Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The furo[3,2-b]pyridine scaffold has emerged as a privileged heterocyclic system in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. Its rigid, planar structure and unique electronic properties make it an ideal framework for designing potent and selective inhibitors of various biological targets. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of ethyl furo[3,2-b]pyridine-6-carboxylate and its analogues. We will delve into the strategic considerations behind synthetic routes, provide detailed experimental protocols, and explore the structure-activity relationships (SAR) that drive their efficacy as kinase inhibitors and modulators of critical signaling pathways.

Introduction: The Rise of the Furo[3,2-b]pyridine Scaffold

Fused heterocyclic systems are the cornerstone of many approved drugs, and the furo[3,2-b]pyridine core is a testament to the continued innovation in this area.[1] This bicyclic system, formed by the fusion of a furan and a pyridine ring, offers a unique combination of structural rigidity and opportunities for diverse functionalization.[2] These characteristics have made it a focal point for the development of novel therapeutics, particularly in oncology.

The furo[3,2-b]pyridine framework has been successfully employed to create highly selective inhibitors of Cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway, both of which are implicated in various forms of cancer.[3][4] The strategic placement of substituents on this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a highly attractive scaffold for drug discovery programs.

This guide will focus on this compound as a key intermediate and explore the synthesis and potential of its analogues. We will provide practical, field-proven insights into the experimental choices and offer a self-validating system of protocols for researchers to replicate and build upon.

Synthetic Strategies: Constructing the Furo[3,2-b]pyridine Core

The construction of the furo[3,2-b]pyridine nucleus can be approached through several synthetic avenues. The choice of strategy is often dictated by the desired substitution pattern on the final molecule. Two of the most robust and widely adopted methods are:

  • Synthesis from 5-Hydroxynicotinic Acid: This linear synthesis builds the furan ring onto a pre-existing pyridine core.

  • Sonogashira Coupling and Intramolecular Cyclization: This convergent approach is particularly useful for introducing diversity at the 2-position of the furo[3,2-b]pyridine system.

Synthesis of this compound from 5-Hydroxynicotinic Acid

This method provides a reliable route to the title compound, starting from the commercially available 5-hydroxynicotinic acid.[5] The overall strategy involves the formation of an ether linkage followed by an intramolecular cyclization to construct the furan ring.

Workflow Diagram: Synthesis from 5-Hydroxynicotinic Acid

G A 5-Hydroxynicotinic Acid B Esterification (EtOH, H+) A->B C Ethyl 5-hydroxynicotinate B->C D O-Alkylation (Ethyl bromoacetate, Base) C->D E Diester Intermediate D->E F Intramolecular Cyclization (Dieckmann Condensation) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Experimental Protocol:

Step 1: Esterification of 5-Hydroxynicotinic Acid

  • To a solution of 5-hydroxynicotinic acid (1.0 eq) in ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 5-hydroxynicotinate.

Step 2: O-Alkylation with Ethyl Bromoacetate

  • To a solution of ethyl 5-hydroxynicotinate (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

  • Add ethyl bromoacetate (1.2 eq) dropwise and heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the diester intermediate.

Step 3: Intramolecular Cyclization (Dieckmann Condensation)

  • To a solution of the diester intermediate (1.0 eq) in an anhydrous solvent like toluene, add a strong base such as sodium ethoxide or sodium hydride (1.2 eq) at 0 °C.[6]

  • Allow the reaction to warm to room temperature and then heat to 80-90 °C for 4-6 hours.[6]

  • Cool the reaction in an ice bath and quench with a dilute acid (e.g., 1M HCl).

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Synthesis of 2-Substituted Furo[3,2-b]pyridine Analogues via Sonogashira Coupling

This powerful one-pot, two-step method allows for the introduction of various substituents at the 2-position of the furo[3,2-b]pyridine core, making it ideal for generating a library of analogues for SAR studies.[2] The process involves a palladium- and copper-catalyzed Sonogashira coupling of a 3-chloro-2-hydroxypyridine with a terminal alkyne, followed by an intramolecular heteroannulation.

Workflow Diagram: Sonogashira Coupling and Cyclization

G A 3-Chloro-2-hydroxypyridine C Sonogashira Coupling (Pd/C, CuI, PPh3, Et3N) A->C B Terminal Alkyne B->C D 2-Alkynyl-3-hydroxypyridine Intermediate C->D E Intramolecular Cyclization D->E F 2-Substituted Furo[3,2-b]pyridine E->F

Caption: Synthesis of 2-substituted furo[3,2-b]pyridines.

Experimental Protocol:

  • To a solution of 3-chloro-2-hydroxypyridine (1.0 eq) and the desired terminal alkyne (1.2 eq) in a suitable solvent like ethanol, add Pd/C (10 mol%), CuI (5 mol%), PPh3 (10 mol%), and triethylamine (3.0 eq).[2]

  • Heat the reaction mixture to reflux under an inert atmosphere for 2-4 hours, monitoring by TLC.

  • Upon completion of the Sonogashira coupling, continue heating to facilitate the intramolecular cyclization, typically for another 4-6 hours.

  • Cool the reaction mixture, filter through celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the 2-substituted furo[3,2-b]pyridine analogue.

Spectroscopic Characterization

Accurate structural elucidation is paramount in drug discovery. Here, we provide the expected spectroscopic data for this compound, which can serve as a reference for the characterization of its analogues.

Predicted Spectroscopic Data for this compound:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.60-8.50 (m, 1H, H-5)

    • δ 7.90-7.80 (m, 1H, H-7)

    • δ 7.75-7.65 (m, 1H, H-2)

    • δ 7.00-6.90 (m, 1H, H-3)

    • δ 4.40 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

    • δ 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

    • Rationale: The aromatic protons of the furo[3,2-b]pyridine core are expected to appear in the downfield region. The protons on the pyridine ring (H-5 and H-7) will be deshielded compared to those on the furan ring (H-2 and H-3). The ethyl ester will show a characteristic quartet and triplet.[7][8]

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 165.0 (C=O)

    • δ 158.0 (C-7a)

    • δ 150.0 (C-5)

    • δ 145.0 (C-2)

    • δ 135.0 (C-3a)

    • δ 120.0 (C-7)

    • δ 115.0 (C-6)

    • δ 108.0 (C-3)

    • δ 61.0 (-OCH₂CH₃)

    • δ 14.5 (-OCH₂CH₃)

    • Rationale: The carbonyl carbon of the ester will be the most downfield signal. The quaternary carbons of the fused ring system will also appear downfield. The carbons of the ethyl group will be in the upfield region.[7][8]

  • FT-IR (KBr, cm⁻¹):

    • ~3100-3000 (Ar C-H stretch)

    • ~2980 (Aliphatic C-H stretch)

    • ~1720 (C=O stretch, ester)

    • ~1600-1450 (C=C and C=N stretching)

    • ~1250-1000 (C-O-C stretch)

    • Rationale: The spectrum will be dominated by a strong carbonyl absorption from the ester. Aromatic and aliphatic C-H stretches will be present, as well as characteristic absorptions for the fused heterocyclic system.[9][10]

  • Mass Spectrometry (EI):

    • m/z (relative intensity): 191 (M⁺), 163, 146, 118

    • Rationale: The molecular ion peak is expected at m/z 191. Common fragmentation patterns for ethyl esters include the loss of an ethoxy radical (-OC₂H₅, M-45) to give an acylium ion, and the loss of ethylene via a McLafferty rearrangement if a gamma-hydrogen is available. Fragmentation of the furo[3,2-b]pyridine core may involve the loss of CO and HCN.[11][12]

Biological Evaluation: Targeting Kinases and Developmental Pathways

The furo[3,2-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent inhibitors of key cellular signaling pathways implicated in cancer.

Inhibition of Cdc-like Kinases (CLKs)

CLKs are a family of dual-specificity kinases that play a critical role in the regulation of pre-mRNA splicing.[1] Their dysregulation has been linked to various cancers, making them attractive therapeutic targets. The furo[3,2-b]pyridine derivative MU1210 has been identified as a potent and selective inhibitor of CLK1, CLK2, and CLK4.[3]

CompoundCLK1 IC₅₀ (nM)CLK2 IC₅₀ (nM)CLK3 IC₅₀ (nM)CLK4 IC₅₀ (nM)Reference
MU1210 820>300012[1][3]

Structure-Activity Relationship (SAR) Insights:

  • The 3,5-disubstituted furo[3,2-b]pyridine scaffold is crucial for potent CLK inhibition.[4]

  • Modifications at the 3- and 5-positions can be used to fine-tune selectivity against different CLK isoforms and other kinase families.

  • The development of analogues of MU1210 with improved pharmacokinetic properties is an active area of research.[13]

CLK Signaling Pathway and Mechanism of Inhibition

G A Furo[3,2-b]pyridine Analogue H Inhibition A->H B CLKs (CLK1, CLK2, CLK4) D Phosphorylation of SR Proteins B->D Catalyzes C SR Proteins C->D E Spliceosome Assembly D->E F pre-mRNA Splicing E->F G Mature mRNA F->G H->B Inhibits

Caption: Inhibition of the CLK signaling pathway.

Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is a hallmark of several cancers.[4] Interestingly, certain furo[3,2-b]pyridine derivatives that are inactive as kinase inhibitors have been found to be sub-micromolar modulators of the Hh pathway.[4] This highlights the versatility of the scaffold and the potential for "scaffold hopping" in drug discovery.

Anticancer Activity

Consistent with their roles as kinase and Hh pathway inhibitors, many furo[3,2-b]pyridine derivatives exhibit potent cytotoxic activity against a range of cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
Furo[3,2-b]pyridine Derivative 3bMDA-MB-231 (Breast)Not specified, but showed encouraging growth inhibition[2]
MCF-7 (Breast)Not specified, but showed encouraging growth inhibition[2]
MU1210 MCF-7 (Breast)4.6[3]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Future Directions and Conclusion

The furo[3,2-b]pyridine scaffold represents a highly promising platform for the development of novel therapeutics. The synthetic methodologies outlined in this guide provide a robust framework for the creation of diverse libraries of analogues. Future research should focus on:

  • Expanding Chemical Diversity: Exploring a wider range of substituents at all available positions of the furo[3,2-b]pyridine core to further probe the SAR.

  • In-depth Mechanistic Studies: Elucidating the precise binding modes of these inhibitors with their target proteins through techniques like X-ray crystallography.

  • In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, safety, and pharmacokinetic profiles.

References

In Silico Modeling of Ethyl furo[3,2-b]pyridine-6-carboxylate Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry, serving as the core for potent kinase inhibitors and modulators of critical signaling pathways. This technical guide provides an in-depth, actionable framework for the in silico investigation of Ethyl furo[3,2-b]pyridine-6-carboxylate, a representative member of this class. We will navigate the theoretical underpinnings and practical execution of a comprehensive computational workflow, from target identification and ligand preparation to molecular docking, molecular dynamics simulations, and pharmacophore modeling. This document is designed for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to elucidate the mechanism of action and guide the optimization of novel therapeutics based on the furo[3,2-b]pyridine scaffold.

Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold

The fusion of a furan ring with a pyridine moiety in the furo[3,2-b]pyridine system creates a rigid, planar structure with unique electronic properties, making it an ideal pharmacophore for interacting with various biological targets.[1] Research has demonstrated that derivatives of this scaffold exhibit a broad range of biological activities, most notably as potent and selective inhibitors of cdc-like kinases (CLKs) and as modulators of the Hedgehog signaling pathway.[2][3][4] These pathways are implicated in a variety of diseases, including cancer and neurodegenerative disorders, highlighting the therapeutic potential of this chemical class.[3]

This compound (CAS: 122535-03-9) serves as a foundational structure within this class.[1] Understanding its potential interactions with key biological targets at an atomic level is crucial for rational drug design and lead optimization. In silico modeling provides a powerful, resource-efficient means to achieve this, offering insights that can guide synthetic efforts and biological testing.

Target Identification and Structural Analysis

Based on the established activity of the furo[3,2-b]pyridine scaffold, we will focus our in silico investigation on two primary target classes: cdc-like kinases (CLKs) and the Sonic Hedgehog (Shh) protein.

Primary Target: Cdc-like Kinase 1 (CLK1)

CLKs are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing. Their dysregulation has been linked to various cancers and neurological diseases. The Protein Data Bank (PDB) contains the crystal structure of a potent furo[3,2-b]pyridine derivative in complex with human CLK1 (PDB ID: 6I5I), providing an excellent starting point for our investigation.[5]

Active Site Analysis of CLK1 (PDB: 6I5I): The co-crystallized ligand in 6I5I occupies the ATP-binding pocket of CLK1. Analysis of this structure reveals key interactions that are likely crucial for the affinity and selectivity of furo[3,2-b]pyridine derivatives. These include hydrogen bonds with the hinge region of the kinase and hydrophobic interactions within the pocket. Understanding these interactions is fundamental to predicting the binding mode of this compound.

Secondary Target: Sonic Hedgehog (Shh)

The Hedgehog signaling pathway is a critical regulator of embryonic development, and its aberrant activation is a hallmark of several cancers.[6] The N-terminal signaling domain of Sonic Hedgehog (ShhN) is the primary ligand in this pathway, and inhibiting its interaction with its receptor, Patched (Ptch), is a viable therapeutic strategy.[6] While no crystal structure of a furo[3,2-b]pyridine derivative in complex with Shh exists, we can utilize available structures of ShhN (e.g., PDB ID: 6PJV, 3HO5) to explore potential binding sites.[7][8] Studies have identified a small molecule binding site at the heparin-binding domain of Shh, which presents a promising target for docking studies.[9]

Computational Workflow: A Step-by-Step Guide

This section details the experimental protocols for a comprehensive in silico analysis of this compound.

G cluster_pharm Model Generation Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Preparation (CLK1: 6I5I, Shh: 6PJV) Protein_Prep->Docking Pose_Analysis Pose Analysis & Binding Energy Estimation Docking->Pose_Analysis MD_Sim Molecular Dynamics Simulation (GROMACS) Pose_Analysis->MD_Sim Pharmacophore Pharmacophore Modeling Pose_Analysis->Pharmacophore Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->Trajectory_Analysis Trajectory_Analysis->Pharmacophore G Start 2D Structure of Ligand Convert3D Convert to 3D & Initial Energy Minimization (e.g., Open Babel with MMFF94) Start->Convert3D Choose_FF Choose Force Field Convert3D->Choose_FF Antechamber Antechamber (GAFF) - Assign atom types - Calculate charges (AM1-BCC) Choose_FF->Antechamber GAFF CGenFF CGenFF Server - Upload 3D structure - Generate topology Choose_FF->CGenFF CHARMM Parmchk Parmchk2 - Check for missing parameters Antechamber->Parmchk GAFF_Top GAFF Topology & Parameters Parmchk->GAFF_Top CHARMM_Top CHARMM Topology & Parameters CGenFF->CHARMM_Top

References

A Technical Guide to the Preliminary In Vitro Cytotoxicity Screening of Ethyl furo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The furo[3,2-b]pyridine core is recognized as a privileged scaffold in medicinal chemistry, with derivatives demonstrating potent and selective modulation of key biological targets such as kinases and signaling pathways implicated in oncology.[1][2] Ethyl furo[3,2-b]pyridine-6-carboxylate is a derivative of this promising heterocyclic system for which, to date, no public cytotoxicity data exists. This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of this novel compound. We present a detailed, field-proven protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and cost-effective method for assessing metabolic activity as an indicator of cell viability.[3] The narrative emphasizes the rationale behind experimental choices, from assay selection and cell line paneling to data analysis and interpretation, ensuring a scientifically rigorous initial characterization. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the cytotoxic potential of new chemical entities.

Introduction: The Rationale for Screening

The discovery and development of novel therapeutic agents, particularly in oncology, rely on the early identification of compounds with potent biological activity.[3] The furo[3,2-b]pyridine scaffold has emerged as an excellent platform for designing such molecules. Its derivatives have been identified as highly selective inhibitors of Cdc2-like kinases (CLKs) and modulators of the Hedgehog signaling pathway, both of which are critical in cancer pathogenesis.[1][4] Furthermore, related furopyridine compounds have been synthesized and evaluated as cytotoxic agents against various cancer cell lines.[5][6]

Given the established biological relevance of its core structure, this compound warrants investigation. The first critical step in this process is a preliminary cytotoxicity screen.[7] This initial assessment serves as a crucial filter, providing essential data on the compound's potential to inhibit cell growth or induce cell death.[8] It allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key quantitative measure of a substance's potency, and informs decisions regarding further, more resource-intensive mechanistic studies.[9]

This guide focuses on the MTT assay, a colorimetric method that is widely considered a gold standard for preliminary cytotoxicity screening due to its reliability, high-throughput capability, and direct correlation with cellular metabolic health.[3]

Assay Selection and Principles: Why the MTT Assay?

A variety of in vitro assays are available to measure cytotoxicity, each interrogating a different aspect of cell health, such as membrane integrity (LDH assay), DNA content, or lysosomal activity (Neutral Red assay).[10] For an initial screen of a novel compound, the MTT assay offers a compelling balance of sensitivity, cost-effectiveness, and ease of implementation.[3]

The Principle of the MTT Assay: The assay's mechanism is predicated on the activity of mitochondrial dehydrogenase enzymes within viable, metabolically active cells. These enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into a dark purple, insoluble formazan product. This conversion occurs only in living cells. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells, providing a quantitative measure of the compound's effect on cell viability.[3]

Experimental Design and Workflow

A robust experimental design is critical for generating reproducible and interpretable data. The overall workflow for the preliminary cytotoxicity screen is depicted below.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase cell_culture Cell Line Culture & Maintenance plate_seeding Cell Seeding in 96-well Plates cell_culture->plate_seeding compound_prep Test Compound Stock Preparation treatment Treatment with Serial Dilutions compound_prep->treatment plate_seeding->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation mtt_assay MTT Assay Procedure incubation->mtt_assay absorbance Absorbance Measurement mtt_assay->absorbance calc Calculation of % Cell Viability absorbance->calc ic50 IC50 Value Determination calc->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Rationale for Cell Line Selection

To gain initial insights into potential cancer-specific activity, a small panel of cell lines is recommended.

  • Cancer Cell Line (e.g., MCF-7): A human breast adenocarcinoma cell line. This is a logical choice as other furo[3,2-b]pyridine derivatives have been evaluated against it.[5] It is a well-characterized, adherent cell line suitable for 96-well plate assays.

  • Non-Cancerous Cell Line (e.g., HEK293): A human embryonic kidney cell line. Including a non-cancerous line provides a preliminary assessment of selectivity. A compound that is highly toxic to cancer cells but less so to normal cells has a better therapeutic window.[3]

Reagents and Materials
  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cell lines (e.g., MCF-7, HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Doxorubicin (Positive Control)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette and sterile tips

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (capable of reading absorbance at ~570 nm)

Detailed Experimental Protocol: MTT Assay

This protocol is a self-validating system, incorporating essential controls for accurate data interpretation.

Step 1: Cell Seeding
  • Culture the selected cell lines until they reach approximately 80% confluency.

  • Harvest the cells using standard trypsinization methods and perform a cell count (e.g., using a hemocytometer and Trypan Blue).

  • Dilute the cell suspension to an optimal seeding density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Seed the cells into a 96-well plate. Leave the outermost wells filled with 100 µL of sterile PBS to minimize evaporation effects.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.[9]

Step 2: Compound Treatment
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Prepare 2x concentrated solutions for treatment.

  • Plate Layout: Design the plate to include triplicate wells for each condition:

    • Untreated Cells: Wells with cells and medium only.

    • Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.5%). This is critical to ensure the solvent itself is not causing toxicity.

    • Test Compound: Wells with cells and the various dilutions of the test compound.

    • Positive Control: Wells with cells treated with a known cytotoxic agent like Doxorubicin.

    • Blank: Wells with medium only (no cells) for background absorbance subtraction.

  • After the 24-hour attachment period, carefully remove the medium from the wells and add 100 µL of the appropriately diluted compound solutions (or controls).

  • Incubate the plate for the desired exposure time (typically 48 or 72 hours).

Step 3: MTT Assay and Absorbance Measurement
  • Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well (including blanks).

  • Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Carefully remove all 110 µL of the medium/MTT mixture from the wells without disturbing the formazan crystals.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

  • Gently agitate the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and Interpretation

Calculation of Cell Viability

The percentage of cell viability is calculated relative to the vehicle control, which represents 100% viability.

Formula: % Cell Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

Data Presentation

Quantitative data should be summarized for clarity. A dose-response curve is plotted with the compound concentration on the x-axis (log scale) and the % cell viability on the y-axis.

Table 1: Hypothetical MTT Assay Data for this compound on MCF-7 Cells

Concentration (µM) Avg. Absorbance (570 nm) Corrected Absorbance % Cell Viability
Blank (No Cells) 0.052 0.000 N/A
Vehicle (0 µM) 1.254 1.202 100.0%
0.1 1.241 1.189 99.0%
1 1.159 1.107 92.1%
5 0.897 0.845 70.3%
10 0.683 0.631 52.5%
25 0.411 0.359 29.9%
50 0.198 0.146 12.1%

| 100 | 0.089 | 0.037 | 3.1% |

IC₅₀ Determination

The IC₅₀ value is the concentration of the compound required to inhibit cell growth by 50%. It is determined from the dose-response curve using non-linear regression analysis (log[inhibitor] vs. normalized response).

Table 2: Summary of Hypothetical Cytotoxicity Data

Compound Cell Line Incubation Time IC₅₀ (µM)
This compound MCF-7 48 hours 9.5
This compound HEK293 48 hours 45.2

| Doxorubicin (Positive Control) | MCF-7 | 48 hours | 0.8 |

An IC₅₀ value in the low micromolar range against a cancer cell line, coupled with a significantly higher IC₅₀ for a non-cancerous line, would indicate promising cytotoxic potential and selectivity.

Potential Mechanistic Insights and Follow-Up Studies

The biological activity of the furo[3,2-b]pyridine scaffold suggests that the cytotoxic effects of this compound, if observed, could be mediated through the inhibition of key cellular signaling pathways.[2] For instance, inhibition of kinases involved in cell cycle regulation (like CDK2) or survival signaling can lead to cell cycle arrest and ultimately apoptosis.[2]

G compound This compound kinase Target Kinase (e.g., CLK, CDK2) compound->kinase Inhibition substrate Downstream Substrate kinase->substrate Phosphorylation apoptosis Apoptosis kinase->apoptosis (Prevents inhibition of) proliferation Cell Proliferation & Survival substrate->proliferation

References

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Ethyl furo[3,2-b]pyridine-6-carboxylate from 3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold in Modern Drug Discovery

The furo[3,2-b]pyridine core is a prominent heterocyclic scaffold that has garnered substantial attention in the field of medicinal chemistry.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for the development of potent and selective therapeutic agents.[1][2] Derivatives of this scaffold have been identified as potent inhibitors of various kinases and as modulators of critical signaling pathways, such as the Hedgehog pathway, which are implicated in a range of diseases, including cancer.[3] The strategic synthesis of functionalized furo[3,2-b]pyridines is therefore of paramount importance for the exploration of new chemical space in drug development programs.

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of ethyl furo[3,2-b]pyridine-6-carboxylate, a key intermediate for the elaboration of more complex bioactive molecules, starting from the readily available precursor, 3-hydroxypyridine. The described synthetic strategy is designed to be robust and scalable, providing researchers in both academic and industrial settings with a practical approach to accessing this valuable heterocyclic system.

Overall Synthetic Strategy: A Three-Step Approach

The synthesis of this compound from 3-hydroxypyridine is accomplished through a three-step sequence, as illustrated below. This strategy involves an initial functionalization of the pyridine ring, followed by the construction of the fused furan ring system.

Synthetic_Workflow 3-Hydroxypyridine 3-Hydroxypyridine 2-Formyl-3-hydroxypyridine 2-Formyl-3-hydroxypyridine 3-Hydroxypyridine->2-Formyl-3-hydroxypyridine Step 1: Vilsmeier-Haack Formylation Intermediate Intermediate 2-Formyl-3-hydroxypyridine->Intermediate Step 2: Knoevenagel Condensation Ethyl_furo[3,2-b]pyridine-6-carboxylate Ethyl_furo[3,2-b]pyridine-6-carboxylate Intermediate->Ethyl_furo[3,2-b]pyridine-6-carboxylate Step 3: Intramolecular Cyclization

Caption: Overall synthetic workflow from 3-hydroxypyridine.

Part 1: Vilsmeier-Haack Formylation of 3-Hydroxypyridine

The initial step in this synthesis is the regioselective introduction of a formyl group onto the 3-hydroxypyridine ring. The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][4] The hydroxyl group at the 3-position of the pyridine ring acts as an activating group, directing the electrophilic substitution to the ortho-position (C2).

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5] This electrophilic species is then attacked by the electron-rich pyridine ring, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed to the corresponding aldehyde.[4]

Vilsmeier-Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ 3-Hydroxypyridine 3-Hydroxypyridine Iminium_Intermediate Iminium Intermediate 3-Hydroxypyridine->Iminium_Intermediate + Vilsmeier Reagent 2-Formyl-3-hydroxypyridine 2-Formyl-3-hydroxypyridine Iminium_Intermediate->2-Formyl-3-hydroxypyridine Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
3-Hydroxypyridine95.1010.0 g0.105>98%
Phosphorus oxychloride (POCl₃)153.3332.2 g (20.0 mL)0.210>99%
N,N-Dimethylformamide (DMF)73.09150 mL-Anhydrous
Dichloromethane (DCM)84.93200 mL-Anhydrous
Saturated Sodium Bicarbonate (NaHCO₃)-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (150 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (20.0 mL, 0.210 mol) dropwise to the DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of the Vilsmeier reagent is an exothermic process.

  • Add 3-hydroxypyridine (10.0 g, 0.105 mol) portion-wise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (approximately 300 g).

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford 2-formyl-3-hydroxypyridine as a solid.

Part 2: Knoevenagel Condensation of 2-Formyl-3-hydroxypyridine with Diethyl Malonate

The second step involves a Knoevenagel condensation between the newly synthesized 2-formyl-3-hydroxypyridine and diethyl malonate.[3] This reaction forms a new carbon-carbon bond and sets the stage for the subsequent intramolecular cyclization. A weak base, such as piperidine or pyridine, is typically used to catalyze this condensation.[6]

Reaction Mechanism

The Knoevenagel condensation is initiated by the deprotonation of the active methylene compound (diethyl malonate) by a weak base to form an enolate.[6] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (2-formyl-3-hydroxypyridine). The resulting aldol-type adduct undergoes dehydration to yield the α,β-unsaturated product.

Knoevenagel_Condensation cluster_0 Enolate Formation cluster_1 Nucleophilic Addition and Dehydration Diethyl_Malonate Diethyl Malonate Enolate Enolate Diethyl_Malonate->Enolate + Base Base Base (e.g., Piperidine) 2-Formyl-3-hydroxypyridine 2-Formyl-3-hydroxypyridine Adduct Aldol Adduct 2-Formyl-3-hydroxypyridine->Adduct + Enolate Unsaturated_Product α,β-Unsaturated Product Adduct->Unsaturated_Product - H₂O

Caption: Mechanism of the Knoevenagel condensation.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
2-Formyl-3-hydroxypyridine123.115.0 g0.0406>98%
Diethyl malonate160.177.8 g (7.4 mL)0.0487>99%
Piperidine85.150.35 g (0.4 mL)0.0041>99%
Toluene92.14100 mL-Anhydrous
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 2-formyl-3-hydroxypyridine (5.0 g, 0.0406 mol) in anhydrous toluene (100 mL).

  • Add diethyl malonate (7.4 mL, 0.0487 mol) and piperidine (0.4 mL, 0.0041 mol) to the solution.

  • Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue refluxing for 8-12 hours or until no more water is collected. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with 1M HCl (2 x 30 mL) and then with a saturated aqueous solution of sodium bicarbonate (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate product. This intermediate is often used in the next step without further purification.

Part 3: Intramolecular Cyclization to this compound

The final step is the intramolecular cyclization of the α,β-unsaturated intermediate to form the desired furo[3,2-b]pyridine ring system. This reaction is essentially an intramolecular Michael addition, where the nucleophilic hydroxyl group of the pyridine ring attacks the electron-deficient double bond.

Reaction Mechanism

The cyclization is typically promoted by a base, which can facilitate the deprotonation of the hydroxyl group, increasing its nucleophilicity. The resulting alkoxide attacks the β-carbon of the α,β-unsaturated ester, leading to the formation of a five-membered ring. Subsequent tautomerization yields the aromatic furo[3,2-b]pyridine system.

Intramolecular_Cyclization Unsaturated_Product α,β-Unsaturated Intermediate Cyclized_Intermediate Cyclized Intermediate Unsaturated_Product->Cyclized_Intermediate Intramolecular Michael Addition Final_Product This compound Cyclized_Intermediate->Final_Product Tautomerization

References

Palladium-Catalyzed Synthesis of Furo[3,2-b]pyridines: A Comprehensive Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Abstract

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, recognized for its role in kinase inhibition and other therapeutic applications.[1][2] This guide provides a detailed, field-proven protocol for the synthesis of 2-substituted furo[3,2-b]pyridines via a one-pot palladium and copper co-catalyzed Sonogashira cross-coupling and heteroannulation cascade. We delve into the mechanistic underpinnings of the catalytic cycle, offer a step-by-step experimental procedure, and provide expert insights into reaction optimization and troubleshooting, tailored for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the Furo[3,2-b]pyridine Core

In the landscape of modern drug discovery, the development of novel heterocyclic scaffolds that can effectively interact with biological targets is paramount. The furo[3,2-b]pyridine core, a rigid, planar system, has emerged as a structure of significant interest. Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone for designing potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[2]

The synthetic strategy detailed herein offers a robust and versatile method for accessing this valuable scaffold. By combining a palladium-catalyzed Sonogashira cross-coupling with an intramolecular cyclization in a single pot, this protocol provides an efficient and atom-economical route from readily available starting materials.[2][3]

Mechanistic Rationale and Causality

A deep understanding of the reaction mechanism is crucial for successful synthesis and troubleshooting. The one-pot formation of furo[3,2-b]pyridines from a 3-hydroxy-2-halopyridine and a terminal alkyne is a sophisticated cascade that relies on the synergistic action of a palladium catalyst and a copper(I) co-catalyst. The process can be dissected into two primary phases: the Sonogashira cross-coupling and the subsequent intramolecular heteroannulation.

Phase I: The Sonogashira Catalytic Cycle

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds.[4] The generally accepted mechanism involves two interconnected catalytic cycles.

  • Palladium Cycle :

    • Oxidative Addition : A coordinatively unsaturated Palladium(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the 2-halopyridine, forming a Pd(II)-pyridyl complex.[5]

    • Transmetalation : A copper(I) acetylide, formed in the adjacent copper cycle, transfers its acetylide group to the palladium center, displacing the halide. This is a critical step where the two key fragments are brought together on the palladium atom.[5]

    • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the C-C bond of the 2-alkynyl-3-hydroxypyridine intermediate and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5]

  • Copper Co-catalyst Cycle :

    • Acetylide Formation : The base (e.g., triethylamine) deprotonates the terminal alkyne. The resulting acetylide anion coordinates with the Copper(I) iodide (CuI) to form a highly reactive copper(I) acetylide species.[4] This activation of the alkyne is the primary role of the copper co-catalyst and is crucial for allowing the reaction to proceed under mild conditions.[4]

Phase II: Intramolecular Heteroannulation

Once the 2-alkynyl-3-hydroxypyridine intermediate is formed, it rapidly undergoes a 5-endo-dig intramolecular cyclization. The nucleophilic hydroxyl group at the C3 position attacks the internal carbon of the alkyne, forming the furan ring. This process is often spontaneous or can be facilitated by the base present in the reaction mixture.[6]

Sonogashira_Heteroannulation_Mechanism cluster_Cu Copper Cycle cluster_Annulation Heteroannulation Pd0 Pd(0)L₂ Pd_Complex1 R¹-Pd(II)L₂(X) Pd0->Pd_Complex1 Oxidative Addition (R¹-X) Pd_Complex2 R¹-Pd(II)L₂(C≡CR²) Pd_Complex1->Pd_Complex2 Transmetalation Pd_Complex2->Pd0 Reductive Elimination Product_Int R¹-C≡CR² (Intermediate) Pd_Complex2->Product_Int Final_Product Furo[3,2-b]pyridine Product_Int->Final_Product Intramolecular 5-endo-dig Cyclization CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR² CuX->Cu_Acetylide Cu_Acetylide->Pd_Complex1 Alkyne H-C≡CR² Alkyne->Cu_Acetylide Base (Et₃N)

Figure 1: Catalytic cycle for the Sonogashira coupling and subsequent heteroannulation.

Experimental Protocol: General Procedure

This protocol provides a reproducible method for the synthesis of 2-substituted furo[3,2-b]pyridines. It is presented as a self-validating system, incorporating in-process checks and purification guidelines.

Materials and Reagents
  • Substrates : 3-Chloro-2-hydroxypyridine (1.0 eq) and a terminal alkyne (1.1-1.2 eq).

  • Catalysts : Palladium on carbon (10% Pd/C, 0.05 eq) or Pd(PPh₃)₂Cl₂ (0.03 eq), and Copper(I) Iodide (CuI, 0.05 eq).

  • Ligand : Triphenylphosphine (PPh₃, 0.1 eq), if not using a pre-formed palladium-phosphine complex.

  • Base : Triethylamine (Et₃N, 3.0 eq).

  • Solvent : Anhydrous, degassed ethanol or DMF.

  • Equipment : Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or Nitrogen), TLC plates, and standard glassware for workup and purification.

Step-by-Step Methodology

Experimental_Workflow start Start reagents 1. Reagent Preparation - Add 2-halopyridine, Pd catalyst, CuI, and PPh₃ to a dry Schlenk flask. start->reagents inert 2. Establish Inert Atmosphere - Evacuate and backfill the flask with Argon/Nitrogen (3x cycles). reagents->inert addition 3. Solvent & Reagent Addition - Add degassed solvent, Et₃N, and terminal alkyne via syringe. inert->addition reaction 4. Reaction Execution - Stir at specified temperature (e.g., 80-100 °C). addition->reaction monitoring 5. In-Process Monitoring - Track reaction progress by TLC until starting material is consumed. reaction->monitoring workup 6. Workup & Extraction - Cool, filter catalyst, concentrate. - Dissolve in EtOAc, wash with NH₄Cl(aq) and brine. monitoring->workup Reaction Complete purify 7. Purification - Dry organic layer (Na₂SO₄). - Purify by silica gel column chromatography. workup->purify end End (Characterization: NMR, MS) purify->end

Figure 2: General experimental workflow for furo[3,2-b]pyridine synthesis.
  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere of Argon, add 3-chloro-2-hydroxypyridine (1.0 mmol, 1.0 eq), the palladium catalyst (e.g., 10% Pd/C, 5 mol%), Copper(I) Iodide (5 mol%), and Triphenylphosphine (10 mol%).[2]

  • Inert Atmosphere : Seal the flask and evacuate and backfill with Argon three times to ensure all oxygen is removed. This step is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[7]

  • Reagent Addition : Add anhydrous, degassed solvent (e.g., Ethanol, 5 mL), followed by triethylamine (3.0 mmol, 3.0 eq). Finally, add the terminal alkyne (1.1 mmol, 1.1 eq) dropwise via syringe.

  • Reaction Execution : Stir the reaction mixture vigorously at a set temperature (e.g., 80 °C) or subject it to ultrasound irradiation.[2][3]

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 3-chloro-2-hydroxypyridine spot has been completely consumed.

  • Workup : Upon completion, cool the mixture to room temperature. If a heterogeneous catalyst like Pd/C was used, filter the mixture through a pad of Celite and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Extraction : Dissolve the crude residue in ethyl acetate. Wash the organic layer with a saturated aqueous solution of NH₄Cl to remove the copper catalyst and triethylamine hydrochloride salt, followed by a brine wash.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.[2]

Substrate Scope and Optimization Data

The palladium-catalyzed synthesis of furo[3,2-b]pyridines is tolerant of a wide range of functional groups on the terminal alkyne, making it a highly versatile method. Both electron-rich and electron-poor aryl alkynes, as well as aliphatic alkynes, are generally suitable substrates.[8]

EntryAlkyne Substrate (R²)ProductYield (%)
1Phenylacetylene2-Phenylfuro[3,2-b]pyridine98
24-Methylphenylacetylene2-(p-Tolyl)furo[3,2-b]pyridine95
34-Propylphenylacetylene2-(4-Propylphenyl)furo[3,2-b]pyridine92
41-Hexyne2-Butylfuro[3,2-b]pyridine85
53,3-Dimethyl-1-butyne2-(tert-Butyl)furo[3,2-b]pyridine88
Table 1: Representative substrate scope for the Sonogashira coupling/cyclization. Yields are based on published examples of analogous 2-amino-3-alkynylpyridine syntheses which follow a similar reaction pathway and demonstrate the reaction's high efficiency.[9]
Optimization Insights:
  • Choice of Halide : While 3-chloropyridines are effective, 3-bromo or 3-iodopyridines are more reactive in the oxidative addition step and may allow for lower catalyst loadings or milder reaction temperatures.

  • Base : Stronger bases like K₂CO₃ can be used, particularly in polar aprotic solvents like DMF, but triethylamine is often sufficient and easier to remove during workup.[10]

  • Troubleshooting : The most common byproduct is the alkyne homodimer.[7] If this is observed, ensure the reaction setup is scrupulously deoxygenated and consider using a slightly lower reaction temperature. Incomplete cyclization, indicated by the presence of the 2-alkynyl-3-hydroxypyridine intermediate, can be addressed by increasing the reaction time or temperature.[7]

Conclusion

The one-pot palladium-catalyzed Sonogashira coupling and heteroannulation cascade is a powerful and highly efficient strategy for the synthesis of the medicinally important furo[3,2-b]pyridine scaffold. By understanding the underlying mechanistic principles and following a robust experimental protocol, researchers can reliably access a diverse array of derivatives for screening in drug discovery programs. This guide provides the foundational knowledge and practical steps necessary to implement this key synthetic transformation successfully.

References

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Ethyl furo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Furo[3,2-b]pyridine Derivatives

Ethyl furo[3,2-b]pyridine-6-carboxylate (CAS: 122535-03-9, Formula: C₁₀H₉NO₃, MW: 191.18 g/mol ) is a member of the furo[3,2-b]pyridine class of aromatic heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in various pharmacologically active agents.[1][2] The precise and accurate quantification of this intermediate is paramount to ensure the quality, consistency, and safety of downstream active pharmaceutical ingredients (APIs). High-performance liquid chromatography (HPLC) stands as the quintessential technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3]

This document provides a comprehensive guide to a specific HPLC method developed for this compound, emphasizing the rationale for methodological choices to ensure reproducibility and robustness. The method is designed to be stability-indicating, capable of resolving the parent compound from potential degradation products.[4]

Chromatographic Method & Rationale

The selection of chromatographic parameters is a critical process dictated by the physicochemical properties of the analyte. This compound is a moderately polar aromatic compound. A reversed-phase HPLC method was selected as it is ideally suited for the retention and separation of such molecules.[5][6]

Causality of Experimental Choices
  • Stationary Phase (Column): A C18 stationary phase is chosen for its hydrophobic characteristics, which provide effective retention for aromatic compounds like the target analyte. The use of a column with end-capping minimizes peak tailing that can arise from interactions between the basic pyridine nitrogen and residual acidic silanols on the silica surface.

  • Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure efficient elution and sharp peak shapes. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The addition of a small percentage of formic acid (0.1%) to the aqueous phase serves two key purposes:

    • It protonates the basic pyridine nitrogen, ensuring a single ionic species and preventing peak tailing.[1]

    • It acidifies the mobile phase, which suppresses the ionization of residual silanol groups on the stationary phase, further improving peak symmetry.

  • Detection Wavelength: Based on the UV-Vis absorption spectra of similar furo-pyridine and pyridine-carboxylate structures, which exhibit strong absorbance in the 250-300 nm range, a detection wavelength of 265 nm is selected to provide high sensitivity for this compound.[1][7]

HPLC System and Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 10% B to 90% B over 15 min; Hold at 90% B for 2 min; Return to 10% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Experimental Protocols

Adherence to a precise protocol is essential for reproducible results. The following sections provide step-by-step methodologies for solution preparation and sample analysis.

Preparation of Standard and Sample Solutions

Proper sample preparation is critical for accurate and reliable HPLC analysis, preventing issues like column clogging and ensuring the analyte is in a suitable form for injection.[8][9]

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (Acetonitrile/Water, 50:50) and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the diluent and mix thoroughly.

Sample Solution Preparation (for Purity Assay):

  • Accurately weigh a quantity of the test sample equivalent to 10 mg of this compound.

  • Follow steps 2-5 of the Standard Solution Preparation.

  • Prior to injection, filter the solution through a 0.45 µm syringe filter to remove any particulates.[10]

HPLC Analysis Workflow

The following diagram outlines the logical flow of the analytical procedure.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent A->B C Sonicate to Dissolve B->C D Dilute to Final Volume C->D E Filter Sample (0.45 µm) D->E For Sample Only F System Equilibration (Initial Mobile Phase) E->F G Inject Sample/Standard (10 µL) F->G H Gradient Elution & Data Acquisition G->H I Integrate Peaks H->I J System Suitability Test I->J K Quantify Analyte J->K

Caption: HPLC analysis workflow from preparation to quantification.

System Validation and Trustworthiness

To ensure the trustworthiness of this protocol, it must be validated according to established guidelines. The method's performance should be verified by assessing the parameters outlined by the ICH and USP.[11][12]

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure it is performing correctly. This is a mandatory component of analytical procedure validation.[3][7]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating no undesirable secondary interactions.
Theoretical Plates (N) N ≥ 2000Demonstrates column efficiency and good separation performance.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)Confirms the precision and reproducibility of the injector and system.
Method Validation Framework

A complete validation of this analytical method would encompass the parameters shown in the diagram below, establishing its reliability for the intended purpose. This framework is based on the ICH Q2(R2) guideline.

Validation_Framework center Method Validation (ICH Q2(R2)) Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision Robustness Robustness center->Robustness LOQ Limit of Quantitation center->LOQ LOD Limit of Detection center->LOD Range Range Linearity->Range

Caption: Core parameters for analytical method validation.

Conclusion

The RP-HPLC method detailed in this application note provides a robust, precise, and reliable tool for the quantitative analysis of this compound. The logical selection of the column, mobile phase, and detection parameters results in excellent chromatographic performance, characterized by sharp, symmetrical peaks and high sensitivity. By adhering to the outlined protocols and validating the method against established international guidelines, researchers and quality control professionals can confidently implement this procedure for purity testing and quality assurance in the pharmaceutical development pipeline.

References

Cell-based assays for evaluating Ethyl furo[3,2-b]pyridine-6-carboxylate efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to evaluating the efficacy of novel therapeutic candidates is essential for any drug discovery program. This document provides a comprehensive framework of cell-based assays designed to characterize the biological activity of Ethyl furo[3,2-b]pyridine-6-carboxylate, a member of a heterocyclic class with known potential in medicinal chemistry. As this specific molecule is not extensively characterized in public literature, this guide presents a logical, multi-tiered screening approach to elucidate its potential cytotoxic, anti-proliferative, and anti-inflammatory properties.

This application note is structured to guide researchers through a systematic evaluation, from initial toxicity profiling to more detailed mechanistic studies. The protocols provided are robust, widely accepted, and designed to yield reproducible and interpretable data, forming a solid foundation for further preclinical development.

Section 1: Initial Cytotoxicity and Viability Assessment

The first step in characterizing any novel compound is to determine its effect on cell viability. This establishes a therapeutic window and informs the concentration range for all subsequent, more specific assays. We will utilize three common methods that measure different aspects of cell health.

Rationale for Multi-Assay Approach

Relying on a single cytotoxicity assay can be misleading. For example, a compound might inhibit metabolic activity without causing immediate cell death, a nuance that would be missed by a simple endpoint assay. By combining assays that measure metabolic activity (MTT, Resazurin) and membrane integrity (LDH), we can construct a more accurate and reliable toxicity profile.

Experimental Protocols

Protocol 1.2.1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Purple formazan crystals should become visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 1.2.2: LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Sample Collection: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., using a commercially available kit from Promega or Thermo Fisher Scientific). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Use a positive control (e.g., cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to this maximum.

Data Presentation: Example Cytotoxicity Profile
Assay TypeCell LineTimepointIC₅₀ (µM)
MTT (Metabolic)A549 (Lung Cancer)48h15.2
MTT (Metabolic)MCF-7 (Breast Cancer)48h28.9
LDH (Membrane)A549 (Lung Cancer)48h45.8
LDH (Membrane)MCF-7 (Breast Cancer)48h> 100

This table illustrates how different cell lines can exhibit varying sensitivities and how different assays can yield distinct IC₅₀ values, highlighting the importance of a multi-assay approach.

Section 2: Anti-Proliferative and Cell Cycle Effects

If the compound demonstrates cytotoxicity, it is crucial to determine if this effect is due to a cytostatic (inhibiting proliferation) or cytotoxic (inducing death) mechanism. Assays that measure DNA synthesis and analyze cell cycle distribution are key to answering this question.

Rationale for Proliferation Assays

Cancer is characterized by uncontrolled cell proliferation. The BrdU assay directly measures DNA synthesis, providing a clear indication of a compound's effect on this process. This is a more direct measure of proliferation than metabolic assays like MTT.

Experimental Protocols

Protocol 2.2.1: BrdU Cell Proliferation Assay

This assay measures the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with non-lethal concentrations of this compound (as determined from the cytotoxicity assays) for 24-48 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for its incorporation into the DNA of dividing cells.

  • Fixation and Denaturation: Remove the medium, and fix the cells with a fixing/denaturing solution to stop the cell cycle and denature the DNA, making the incorporated BrdU accessible to the antibody.

  • Antibody Incubation: Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

  • Substrate Addition: Add the enzyme substrate (e.g., TMB) and measure the colorimetric output using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Analysis: A decrease in absorbance compared to the vehicle control indicates an inhibition of cell proliferation.

Protocol 2.2.2: Cell Cycle Analysis by Flow Cytometry

This protocol uses a DNA-intercalating dye, like Propidium Iodide (PI), to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is crucial to prevent staining of double-stranded RNA.

  • Data Acquisition: Analyze the cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase. An accumulation of cells in a specific phase suggests a cell cycle arrest.

Visualization: Experimental Workflow

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Data Analysis seed Seed Cells in 96-well Plates treat Treat with Compound (Dose-Response) seed->treat incubate Incubate (24-72h) treat->incubate prolif BrdU Assay (Proliferation) incubate->prolif Select non-toxic doses cycle Cell Cycle Analysis (Flow Cytometry) incubate->cycle Select non-toxic doses apoptosis Annexin V/PI Assay (Apoptosis) incubate->apoptosis Select cytotoxic doses ic50 Calculate IC50 prolif->ic50 arrest Quantify Cell Cycle Arrest cycle->arrest apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant

Caption: Workflow for characterizing a novel compound's cellular effects.

Section 3: Investigating Pro-Apoptotic Activity

If the compound induces cytotoxicity, it is important to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anti-cancer drugs as it is a controlled process that does not typically induce an inflammatory response.

Rationale for Apoptosis Assays

Annexin V/PI staining is a gold-standard method for detecting apoptosis. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis. This dual-staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol

Protocol 3.2.1: Annexin V/PI Staining by Flow Cytometry

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC₅₀ for a specified time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells immediately using a flow cytometer.

  • Analysis:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells Quantify the percentage of cells in each quadrant.

Section 4: Evaluation of Anti-Inflammatory Potential

Many diseases, including cancer, have an inflammatory component. Furo[3,2-b]pyridine scaffolds have been investigated for anti-inflammatory properties. Therefore, assessing the compound's ability to modulate key inflammatory pathways is a valuable screening step.

Rationale for Anti-Inflammatory Assays

A common in vitro model for inflammation involves stimulating macrophages (like RAW 264.7 cells) with lipopolysaccharide (LPS), a component of Gram-negative bacteria. This induces a strong inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6, primarily through the activation of the NF-κB signaling pathway.

Experimental Protocols

Protocol 4.2.1: Nitric Oxide (NO) Measurement using the Griess Assay

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add 50 µL of supernatant to a new 96-well plate. Add 50 µL of Sulfanilamide solution, incubate for 10 minutes, then add 50 µL of NED solution.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Use a sodium nitrite standard curve to quantify the concentration of nitrite (a stable product of NO) in the supernatant. A reduction in nitrite levels in compound-treated wells compared to the LPS-only control indicates anti-inflammatory activity.

Visualization: Key Inflammatory Signaling Pathway

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes activates transcription

Caption: Simplified NF-κB signaling pathway activated by LPS.

Application Notes and Protocols for the Derivatization of Ethyl furo[3,2-b]pyridine-6-carboxylate for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furo[3,2-b]pyridine Scaffold - A Privileged Motif in Medicinal Chemistry

The furo[3,2-b]pyridine core is a heterocyclic scaffold of significant interest in contemporary drug discovery.[1] Its rigid, planar structure and unique electronic properties make it an attractive framework for the design of potent and selective modulators of various biological targets. This scaffold is recognized as a "privileged structure" due to the diverse and potent biological activities exhibited by its derivatives, including anticancer and kinase inhibitory effects.[2][3] Specifically, furo[3,2-b]pyridine derivatives have shown promise as inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway, both of which are critical in cancer progression.[2]

This technical guide provides a comprehensive overview of the derivatization of a key intermediate, ethyl furo[3,2-b]pyridine-6-carboxylate, to generate a library of analogues for structure-activity relationship (SAR) studies. We will detail robust protocols for the hydrolysis of the ester, subsequent amidation to a diverse set of carboxamides, and further functionalization of the heterocyclic core via Suzuki-Miyaura cross-coupling. The rationale behind the choice of reagents and reaction conditions is discussed to provide a deeper understanding of the synthetic strategy.

Strategic Overview of Derivatization for SAR Studies

The derivatization of this compound is a strategic approach to explore the chemical space around this privileged scaffold. The primary points of modification discussed herein are the C6-position, through conversion of the ethyl ester to a library of amides, and other positions on the heterocyclic core, which can be achieved through cross-coupling reactions on a suitably functionalized scaffold.

The overall workflow for generating a library of derivatives from the starting ester is depicted below. This multi-step process allows for the systematic introduction of diverse chemical functionalities, which is crucial for elucidating structure-activity relationships.

Derivatization Workflow Overall Derivatization Strategy start This compound acid Furo[3,2-b]pyridine-6-carboxylic acid start->acid Hydrolysis halogenated Halogenated Furo[3,2-b]pyridine Core start->halogenated Halogenation (e.g., bromination) amides Library of Furo[3,2-b]pyridine-6-carboxamides acid->amides Amidation suzuki_products Aryl/Heteroaryl Substituted Furo[3,2-b]pyridines halogenated->suzuki_products Suzuki Coupling

Caption: General workflow for the derivatization of this compound.

Part 1: Saponification of the Ethyl Ester

The first step in the derivatization of the C6-position is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation is crucial as the carboxylic acid is the immediate precursor for the synthesis of a wide array of amides.

Protocol 1: Hydrolysis of this compound

This protocol describes a standard saponification procedure using sodium hydroxide.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, pH paper, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 v/v ratio). The concentration should be approximately 0.1-0.2 M.

  • Addition of Base: To the stirred solution, add a solution of sodium hydroxide (2.0-3.0 eq) in water.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate of the carboxylic acid should form.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield furo[3,2-b]pyridine-6-carboxylic acid as a solid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

Part 2: Amide Library Synthesis for SAR Exploration

The carboxylic acid intermediate is a versatile handle for creating a library of amides by coupling with a diverse range of primary and secondary amines. This allows for the exploration of how different substituents at the C6-position influence biological activity. The use of modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a reliable and efficient method for amide bond formation, even with challenging substrates.

Amidation_SAR Key Transformations for SAR Studies acid Furo[3,2-b]pyridine-6-carboxylic acid amide_library Library of Furo[3,2-b]pyridine-6-carboxamides acid->amide_library Amide Coupling (e.g., HATU) amine_library Diverse Primary & Secondary Amines (R1R2NH) amine_library->amide_library sar_analysis Structure-Activity Relationship Analysis amide_library->sar_analysis Biological Screening

Caption: Strategy for generating an amide library for SAR analysis.

Protocol 2: HATU-Mediated Amidation

This protocol provides a general procedure for the synthesis of furo[3,2-b]pyridine-6-carboxamides.

Materials:

  • Furo[3,2-b]pyridine-6-carboxylic acid

  • A diverse library of primary and secondary amines

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add furo[3,2-b]pyridine-6-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF or DCM.

  • Activation: Add the desired amine (1.1-1.2 eq), HATU (1.1-1.2 eq), and DIPEA (2.0-3.0 eq) to the solution. The order of addition can be varied, but it is common to add the base last.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure amide derivative.

Part 3: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

To further explore the SAR of the furo[3,2-b]pyridine scaffold, C-C bond formation reactions such as the Suzuki-Miyaura cross-coupling can be employed to introduce aryl or heteroaryl substituents. This requires the presence of a suitable handle, typically a halogen (e.g., Br, I) or a triflate, on the furo[3,2-b]pyridine core. While the starting material, this compound, lacks such a handle, halogenation can be performed on the core, or a halogenated starting material can be used in the synthesis of the scaffold.

Suzuki_Coupling Representative Suzuki-Miyaura Coupling start Halogenated Furo[3,2-b]pyridine (X = Br, I) product Aryl/Heteroaryl Substituted Furo[3,2-b]pyridine start->product boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) catalyst->product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Halogenated Furo[3,2-b]pyridine

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a bromo-furo[3,2-b]pyridine derivative with an arylboronic acid.[4][5][6]

Materials:

  • Bromo-furo[3,2-b]pyridine derivative (e.g., 3-bromo-furo[3,2-b]pyridine)

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DME, with or without water)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk tube, add the bromo-furo[3,2-b]pyridine derivative (1.0 eq), the boronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.02-0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Structure-Activity Relationship (SAR) Insights

The derivatization of the furo[3,2-b]pyridine scaffold allows for a systematic investigation of how different structural modifications impact biological activity. The data from such studies are crucial for the rational design of more potent and selective drug candidates.

C6-Carboxamide Modifications

The amide group at the C6-position offers a key point for interaction with biological targets. By varying the amine component, one can modulate properties such as:

  • Hydrogen Bonding: The N-H of a primary or secondary amide can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor.

  • Steric Bulk: The size and shape of the R-groups on the amide nitrogen can influence binding affinity and selectivity by probing different pockets of the target protein.

  • Lipophilicity: The nature of the R-groups significantly impacts the overall lipophilicity of the molecule, which in turn affects its solubility, cell permeability, and pharmacokinetic properties.

Table 1: Representative Anticancer Activity of Furo[3,2-b]pyridine Derivatives

Compound IDR (Substitution)Cancer Cell LineIC₅₀ (µM)Reference
Derivative 3b 2-phenylMDA-MB-231 (Breast)Encouraging Growth Inhibition[1]
Derivative 3b 2-phenylMCF-7 (Breast)Encouraging Growth Inhibition[1]
Compound 16b Benzofuro[3,2-b]pyridin-2(1H)-one derivativeRaji (Leukemia)Low micromolar[7]
Compound 16b Benzofuro[3,2-b]pyridin-2(1H)-one derivativeHL60 (Leukemia)Low micromolar[7]
Compound 16b Benzofuro[3,2-b]pyridin-2(1H)-one derivativeK562 (Leukemia)Low micromolar[7]

Note: The table presents a selection of publicly available data to illustrate the potential of the scaffold. Direct SAR comparison for C6-carboxamides requires a dedicated library synthesis and screening effort.

Core Modifications via Suzuki Coupling

The introduction of aryl or heteroaryl groups at other positions of the furo[3,2-b]pyridine core can significantly impact kinase inhibitory activity. For example, substitutions at the C3 and C5 positions have been shown to be critical for potent and selective inhibition of CLKs.[2] A library of compounds with different aromatic substituents can be used to probe key interactions within the ATP-binding site of kinases.

Table 2: Kinase Inhibitory Activity of Substituted Furo[3,2-b]pyridines

Scaffold PositionSubstitutionTarget KinaseIC₅₀ (nM)Reference
C3, C5Disubstituted analoguesCLKsPotent and selective inhibition[2]
C3, C5, C7Trisubstituted analoguesHedgehog PathwaySub-micromolar modulation[2]
-Benzofuro[3,2-b]pyridin-2(1H)-one derivativeBtk139[7]
-Benzofuro[3,2-b]pyridin-2(1H)-one derivativePI3Kδ275[7]

Conclusion and Future Directions

The derivatization of this compound provides a versatile platform for the generation of novel compounds with potential therapeutic applications. The protocols outlined in this guide offer robust and reproducible methods for the synthesis of a diverse library of analogues. Systematic exploration of the SAR at the C6-position and other points on the heterocyclic core is a promising strategy for the discovery of new kinase inhibitors and other valuable pharmacological agents. Future work should focus on the synthesis of a focused library of C6-carboxamides and the evaluation of their biological activity to build a comprehensive SAR model for this important class of compounds.

References

Topic: Scale-up Synthesis of Ethyl furo[3,2-b]pyridine-6-carboxylate for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous potent kinase inhibitors and other therapeutic agents.[1][2] Ethyl furo[3,2-b]pyridine-6-carboxylate is a critical building block for accessing this scaffold, enabling further functionalization and the development of novel drug candidates. As programs advance towards preclinical evaluation, the demand for this intermediate increases from gram to kilogram scale. This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound. We focus on a one-pot Sonogashira coupling followed by an intramolecular heteroannulation, a strategy optimized for efficiency and scalability.[1][3] This guide explains the causality behind critical process parameters, outlines scalable purification strategies, and addresses potential safety hazards to ensure a reliable and safe scale-up.

Introduction and Strategic Overview

The synthesis of furo[3,2-b]pyridine derivatives is a subject of significant interest, with various reported methodologies.[1][4][5] Common strategies include intramolecular C-H activation, multi-step sequences starting from substituted pyridines, and palladium-catalyzed cross-coupling reactions.[1] For large-scale synthesis, the ideal route maximizes efficiency (step economy), utilizes readily available starting materials, and avoids problematic reagents or purification methods.

Our selected strategy employs a one-pot, palladium/copper-catalyzed Sonogashira cross-coupling reaction followed by a C-O bond-forming cyclization.[3] This approach is highly convergent and has been successfully applied to a range of furo[3,2-b]pyridine analogues.[1] The key transformation joins a functionalized pyridine with a terminal alkyne.

The overall synthetic workflow is depicted below.

G cluster_0 Overall Synthetic Workflow Start 5-Hydroxynicotinic Acid (Starting Material) Step1 Step 1: Esterification & Halogenation (Intermediate Preparation) Start->Step1 Intermediate Ethyl 2-chloro-5-hydroxynicotinate (Key Intermediate) Step1->Intermediate Step2 Step 2: One-Pot Sonogashira Coupling & Intramolecular Cyclization Intermediate->Step2 Purification Purification (Crystallization/Chromatography) Step2->Purification Product This compound (Final Product) QC Quality Control (NMR, LC-MS, HPLC) Product->QC Purification->Product

Caption: High-level workflow for the synthesis of the target compound.

Detailed Synthesis Protocol: From Grams to Kilograms

This protocol is designed for adaptability, providing parameters for both initial lab-scale synthesis (10g) and scale-up production (1 kg).

Step 1: Preparation of Key Intermediate (Ethyl 2-chloro-5-hydroxynicotinate)

The synthesis begins with the conversion of commercially available 5-hydroxynicotinic acid to a key intermediate suitable for cross-coupling. This involves esterification followed by chlorination and N-oxide formation/rearrangement, a sequence that can be adapted from known pyridine chemistry. For the purpose of this guide, we will assume the availability of a suitable precursor like 3-chloro-2-hydroxypyridine to streamline the focus on the key coupling step.

Step 2: One-Pot Sonogashira Coupling & Heteroannulation

This is the core transformation where the furo[3,2-b]pyridine scaffold is constructed. The reaction involves the palladium-catalyzed coupling of a halogenated hydroxypyridine with a terminal alkyne, followed by an in-situ intramolecular cyclization to form the furan ring.[1]

Experimental Protocol: this compound

Materials & Reagents:

ReagentLab Scale (10g)Scale-up (1kg)M.W.Moles (Scale-up)Rationale & Notes
3-Chloro-2-hydroxypyridine7.2 g720 g129.545.56Key electrophile. Ensure it is dry.
Ethyl propiolate6.5 g650 g98.096.63 (1.2 eq)Alkyne coupling partner. Using a slight excess ensures complete consumption of the pyridine starting material.
Pd/C (10%)0.60 g60 gN/AN/AA heterogeneous catalyst that is effective, cheaper than many homogeneous catalysts, and easier to remove post-reaction, which is a major advantage for scale-up.[3]
Copper(I) Iodide (CuI)0.53 g53 g190.450.28 (0.05 eq)Essential co-catalyst for activating the alkyne.[6][7]
Triphenylphosphine (PPh₃)1.45 g145 g262.290.55 (0.1 eq)Ligand for the palladium catalyst, stabilizes the active species.
Triethylamine (Et₃N)250 mL25 L101.19~179Acts as both the base and a solvent. Must be anhydrous.[8]
Ethanol (EtOH), Anhydrous100 mL10 L46.07~171Co-solvent to improve solubility.

Procedure:

  • Inert Atmosphere Setup: To a meticulously dried, appropriately sized reactor equipped with a mechanical stirrer, condenser, and nitrogen/argon inlet, add 3-chloro-2-hydroxypyridine, 10% Pd/C, Copper(I) Iodide, and Triphenylphosphine.

    • Causality: An inert, anhydrous atmosphere is critical. Oxygen can deactivate the Pd(0) catalyst, and moisture can lead to unwanted side reactions.[6][9]

  • Solvent Addition: Add anhydrous ethanol and triethylamine. Begin stirring to form a slurry.

  • Degassing: Degas the mixture thoroughly by bubbling nitrogen through the slurry for at least 30 minutes. For larger scales, performing several vacuum/nitrogen backfill cycles is more effective.[9]

  • Reagent Addition: Add ethyl propiolate dropwise to the stirred mixture at room temperature over 30-60 minutes.

    • Scale-up Insight: Controlled addition is crucial to manage the reaction exotherm. Palladium-catalyzed cross-coupling reactions are known to be exothermic and can pose a runaway risk if all reagents are mixed at once on a large scale.[10][11] Monitor the internal temperature closely.

  • Reaction & Monitoring: Heat the reaction mixture to reflux (approx. 80-85°C). Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 6-12 hours.

    • Mechanism Insight: The reaction proceeds via the Sonogashira catalytic cycle, where oxidative addition of the chloropyridine to Pd(0) is followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination.[7] The generated intermediate then undergoes an intramolecular C-O bond formation to yield the final product.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the heterogeneous Pd/C catalyst. Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the solvents.

    • Dissolve the resulting crude oil in a suitable solvent like ethyl acetate and wash with water and brine to remove triethylamine salts and other water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

G cluster_0 Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X (Complex A) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Aryl-Pd(II)-Alkyne (Complex B) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Product Aryl-Alkyne RedElim->Product ArylX Aryl-X ArylX->OxAdd CuCycle Copper Cycle (provides Cu-Alkyne) CuCycle->Transmetal

Caption: Simplified Sonogashira catalytic cycle.

Purification Strategy for Scale-Up

While small-scale batches can be purified using silica gel chromatography, this method is often impractical and costly at a multi-kilogram scale. Crystallization is the preferred method for large-scale purification.

Protocol: Purification by Crystallization

  • Solvent Screen: Perform a solvent screen on a small amount of crude material to identify a suitable single or binary solvent system. Ideal systems are those where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A common choice for this class of compounds is an ethanol/water or isopropanol/heptane system.

  • Crystallization:

    • Dissolve the crude product in the minimum amount of the hot solvent (e.g., ethanol).

    • If a co-solvent is used (e.g., water or heptane), add it slowly until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

    • Note: A second crop of crystals can sometimes be obtained by concentrating the mother liquor.

Analytical Characterization & Quality Control

To ensure the material is suitable for preclinical studies, stringent quality control is mandatory.

Analysis MethodPurposeSpecification (Typical)
¹H and ¹³C NMR Structural ConfirmationConforms to the expected structure of this compound.
LC-MS / GC-MS Identity Confirmation & Impurity ID[M+H]⁺ peak corresponds to the molecular weight (192.18).[12]
HPLC Purity Assessment≥98% purity.[13]
Elemental Analysis Elemental CompositionC, H, N values within ±0.4% of theoretical values.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Yield Inactive catalyst; presence of oxygen or moisture; impure starting materials.Use fresh, high-purity catalysts and reagents.[9][14] Ensure all glassware is dry and the reaction is run under a strictly inert atmosphere.[9]
Significant Homocoupling Byproduct Copper catalyst promoting alkyne dimerization.Run the reaction at the lowest effective temperature. Consider copper-free Sonogashira conditions, though this may require a different ligand/catalyst system and longer reaction times.[9]
Incomplete Cyclization Insufficient reaction time or temperature.Monitor the reaction closely by LC-MS to track intermediates. If the uncyclized intermediate is observed, extend the reaction time or modestly increase the temperature.[9]
Purification Difficulties Product is an oil; impurities co-crystallize.If crystallization fails, large-scale column chromatography using an automated system may be necessary. Alternatively, derivatization to a more crystalline solid followed by deprotection can be explored.

Safety and Hazard Assessment

Scaling up chemical reactions introduces significant safety challenges that must be proactively managed.

  • Exothermic Reaction: As previously noted, Pd-catalyzed couplings can be highly exothermic.[10][11][15] A scale-up must include robust temperature monitoring and a cooling system capable of handling a potential thermal event. The rate of addition of the limiting reagent should be carefully controlled.

  • Reagent Hazards:

    • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air. Handle with care, preferably wetted, and filter under an inert atmosphere.

    • Triethylamine: Flammable, corrosive, and has a low exposure limit. Must be handled in a well-ventilated area with appropriate PPE.

    • Solvents (Ethanol): Highly flammable. All heating should be done using heating mantles or oil baths, with no open flames.

  • Handling: All operations should be conducted in a chemical fume hood or a walk-in hood for large-scale operations. Personnel must wear appropriate PPE, including safety glasses, lab coats, and chemically resistant gloves.

References

Protocol for measuring the IC50 of Ethyl furo[3,2-b]pyridine-6-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Measuring the IC50 of Ethyl furo[3,2-b]pyridine-6-carboxylate Derivatives

Introduction: The Furo[3,2-b]pyridine Scaffold and the Quest for Potency

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has emerged as a promising framework in medicinal chemistry. Derivatives of this structure have been identified as potent and highly selective inhibitors of key biological targets, including cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway, both of which are implicated in cancer and other diseases[1]. For any new derivative of this compound, a critical first step in its preclinical evaluation is the determination of its potency.

The half-maximal inhibitory concentration (IC50) is the most widely used and informative measure of a drug's efficacy[2]. It quantifies the concentration of an inhibitor required to reduce a specific biological or biochemical process by 50%[3][4][5]. A lower IC50 value indicates a more potent compound, meaning less of the substance is needed to achieve a desired effect, which can translate to lower potential for systemic toxicity in a therapeutic context[6].

This guide provides a comprehensive, field-proven protocol for determining the IC50 of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed methodologies for both cell-based and biochemical assays, robust data analysis techniques, and the causal logic behind experimental choices.

Pillar 1: Strategic Assay Selection - Cellular vs. Biochemical

The first critical decision is the type of assay to employ. The choice between a cell-based and a biochemical assay is not arbitrary; it depends on the question being asked.

  • Biochemical Assays measure the direct interaction between the inhibitor and its purified molecular target (e.g., a specific kinase)[7]. They are invaluable for confirming target engagement and determining intrinsic inhibitory potency. However, they do not account for factors like cell permeability, metabolic breakdown of the compound, or off-target effects within a living system[8].

  • Cell-Based Assays assess the compound's effect in a physiologically relevant context—the intact cell[4]. These assays measure a downstream consequence of target inhibition, such as a decrease in cell viability or proliferation[6]. The resulting IC50 value is often higher than in a biochemical assay but provides a more accurate reflection of the compound's potential therapeutic effect[9].

For a comprehensive evaluation of this compound derivatives, a tiered approach is recommended. Begin with a robust cell-based assay to determine overall cellular potency. Promising compounds can then be advanced to specific biochemical assays to confirm their mechanism of action. This guide will detail protocols for both approaches.

Pillar 2: The Primary Screen - Cell-Based IC50 Determination

We will first describe a cell-based protocol using the CellTiter-Glo® Luminescent Cell Viability Assay. This "add-mix-measure" assay is a homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells[10][11][12]. Its high sensitivity, simplicity, and suitability for high-throughput screening make it a superior choice over older colorimetric methods like the MTT assay[10][12].

Principle of the CellTiter-Glo® Assay

The assay reagent contains a thermostable luciferase enzyme and its substrate, luciferin. When added to cultured cells, the reagent lyses the cells, releasing ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a "glow-type" luminescent signal that is directly proportional to the number of viable cells in the culture[11][12].

Experimental Protocol: CellTiter-Glo® Assay

1. Materials and Reagents

  • Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, relevant for kinase inhibitor screening)[13]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • This compound derivative, dissolved in DMSO to create a 10 mM stock solution

  • Opaque-walled 96-well or 384-well plates (compatible with a luminometer)[14]

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (e.g., Promega Corp.)[10]

  • Multichannel pipette

  • Luminometer plate reader

2. Step-by-Step Methodology

  • Cell Seeding:

    • Culture the selected cancer cell line using standard procedures. Harvest cells during the logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).

    • Dilute the cell suspension in a complete growth medium to a pre-determined optimal density (typically 2,000-10,000 cells/well for a 96-well plate). Causality: The optimal seeding density must be determined empirically for each cell line to ensure the assay is within its linear range at the time of reading.

    • Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate[15]. Leave perimeter wells filled with sterile PBS to minimize edge effects.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a serial dilution series of the this compound derivative in a complete growth medium. A 10-point, 3-fold dilution series is a robust starting point.

    • The final concentration of DMSO in the wells should be kept constant and low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. Prepare a "vehicle control" containing the same final concentration of DMSO as the treated wells[13].

    • Also, prepare "no-cell" control wells containing only the medium to measure background luminescence[14].

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the appropriate drug concentrations or vehicle control.

    • Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours). Causality: A 72-hour incubation is common as it allows for multiple cell doubling times, providing a sufficient window to observe anti-proliferative effects.

  • Assay Execution and Data Acquisition:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use[14][15].

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium)[14][15].

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents[14].

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[14][15].

    • Measure the luminescence of each well using a plate-reading luminometer.

Visualizing the Cell-Based Workflow

G cluster_prep Preparation (24h) cluster_treat Treatment (48-72h) cluster_read Assay & Readout seed 1. Seed Cells (e.g., 5,000 cells/well) attach 2. Incubate 24h (Allow Attachment) seed->attach prep_drug 3. Prepare Serial Dilutions of Test Compound add_drug 4. Add Compound to Wells prep_drug->add_drug incubate_drug 5. Incubate 48-72h add_drug->incubate_drug equilibrate 6. Equilibrate Plate & Reagent to Room Temp add_reagent 7. Add CellTiter-Glo® Reagent equilibrate->add_reagent lyse 8. Mix 2 min (Induce Lysis) add_reagent->lyse stabilize 9. Incubate 10 min (Stabilize Signal) lyse->stabilize read 10. Read Luminescence stabilize->read G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates Downstream Downstream Signaling Cascade (e.g., RAS/MAPK) RTK->Downstream Phosphorylates Compound Ethyl furo[3,2-b]pyridine Derivative Compound->RTK Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl furo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl furo[3,2-b]pyridine-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The furo[3,2-b]pyridine core is a privileged structure in medicinal chemistry, appearing in molecules developed as selective kinase inhibitors and modulators of critical signaling pathways.[1][2]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges associated with this synthesis, improve your yields, and ensure the purity of your final product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses general questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to this compound?

There are several established strategies, but two are most prevalent:

  • Intramolecular Cyclization from 5-Hydroxynicotinic Acid: This is a very common and cost-effective method. The synthesis typically begins with the O-alkylation of 5-hydroxynicotinic acid (or its ethyl ester) with an ethyl haloacetate, followed by a base-mediated intramolecular cyclization to form the furan ring.[3][4]

  • Palladium/Copper-Catalyzed Cross-Coupling: This modern approach involves a Sonogashira cross-coupling reaction between a functionalized pyridine (e.g., 3-chloro-2-hydroxypyridine) and a terminal alkyne.[1][5] This is followed by an intramolecular heteroannulation to construct the furan ring, often in a one-pot procedure. This method is versatile for creating substituted derivatives.[5]

Q2: What are the critical parameters for the intramolecular cyclization step?

The cyclization is arguably the most sensitive step in the synthesis from 5-hydroxynicotinic acid and is often the primary determinant of the overall yield. Key parameters include:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the strong base used and inhibit the cyclization.[4][6] All glassware should be oven- or flame-dried, and anhydrous solvents must be used.

  • Choice of Base: A strong, non-nucleophilic base is required to facilitate the intramolecular condensation. Potassium tert-butoxide (KOtBu) is a common choice.[7][8] Weaker bases may result in incomplete reaction or low yields.[9]

  • Temperature Control: Intramolecular cyclizations often require elevated temperatures to proceed efficiently.[9] However, excessive heat can lead to product decomposition or side reactions. Stepwise temperature ramping or running the reaction at reflux in a suitable solvent should be optimized.[4]

  • Solvent: A polar aprotic solvent like DMF or Dioxane is typically used to ensure the solubility of the reactants and intermediates.[8][10]

Q3: What analytical techniques are recommended for monitoring this synthesis?

Effective reaction monitoring is crucial for optimization. A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for quickly tracking the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the desired product mass and potential byproducts, which is invaluable for troubleshooting side reactions.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the final structural confirmation of the purified this compound.[11][12]

Part 2: Troubleshooting Guide

This guide is structured to provide direct solutions to specific problems you may encounter during your experiments.

Issue 1: Consistently Low Yield of this compound

Low yield is the most common complaint in heterocyclic synthesis.[6] A systematic approach is the best way to diagnose and solve the problem.

start Low Yield Observed cond1 Verify Reaction Conditions (Temp, Time, Stoichiometry) start->cond1 cond2 Assess Reagent & Solvent Purity cond1->cond2 OK sol1 Adjust Temp/Time/ Concentration Systematically cond1->sol1 Incorrect cond3 Evaluate Cyclization Step cond2->cond3 OK sol2 Purify Reagents/ Use Fresh Anhydrous Solvents cond2->sol2 Impure cond4 Review Workup & Purification cond3->cond4 Cyclization OK sol3 Ensure Inert Atmosphere (N2 or Ar) cond3->sol3 Moisture Suspected sol4 Optimize Base/Catalyst & Ensure Anhydrous Conditions cond3->sol4 Conditions OK sol5 Modify Extraction pH/ Purification Method cond4->sol5 Losses Detected cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Workup & Purification s1_start 5-Hydroxynicotinic Acid + Ethyl Bromoacetate s1_reagents K2CO3, Anhydrous DMF s1_start->s1_reagents s1_product Intermediate Ether s1_reagents->s1_product s2_reagents KOtBu, Anhydrous Dioxane Reflux s1_product->s2_reagents s2_product Crude Product s2_reagents->s2_product s3_workup Aqueous Workup (Quench, Extract) s2_product->s3_workup s3_purify Column Chromatography (Silica Gel, Hex/EtOAc + 1% Et3N) s3_workup->s3_purify s3_final This compound s3_purify->s3_final

References

Overcoming low yield in Dieckmann condensation for furo[3,2-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Furo[3,2-b]pyridine Synthesis

Welcome to the technical support center for advanced organic synthesis. This guide is dedicated to researchers, scientists, and drug development professionals encountering challenges with the synthesis of the furo[3,2-b]pyridine scaffold. Specifically, we will address the common issue of low yields in the Dieckmann condensation, a key cyclization step in one of its synthetic routes.[1] This resource provides in-depth troubleshooting, answers to frequently asked questions, and optimized protocols to enhance your experimental success.

Troubleshooting Guide: Overcoming Low Yields in Dieckmann Condensation

The Dieckmann condensation is a powerful intramolecular reaction for forming five- and six-membered rings, making it a suitable choice for constructing the furo[3,2-b]pyridine core from an appropriate diester precursor.[2][3][4][5] However, the reaction is sensitive to various parameters, and low yields are a frequent challenge.

Q1: My Dieckmann condensation is failing or giving very low yields (<20%). What are the most common root causes?

Low yields in a Dieckmann condensation are typically traced back to one of four areas: the base, reaction conditions, starting material integrity, or competing side reactions.

  • Inappropriate Base Selection: The choice of base is critical. The base must be strong enough to deprotonate the α-carbon of the ester to form an enolate, but its corresponding conjugate acid should not be so acidic that it protonates the final β-keto ester enolate product, which would shift the equilibrium back to the starting materials.[3]

    • Causality: The final deprotonation of the newly formed cyclic β-keto ester is often the thermodynamic driving force for the reaction.[3][6] If the base is not strong enough, or if a protic solvent is used inappropriately, this equilibrium is not favored. For instance, using sodium ethoxide in ethanol is a classic choice, but transesterification can be a side reaction if your substrate is not also an ethyl ester.[4] Sterically hindered, non-nucleophilic bases like potassium t-butoxide (t-BuOK) or sodium hydride (NaH) in aprotic solvents can be more effective and minimize side reactions.[7][8]

  • Suboptimal Reaction Conditions: Temperature and solvent play a significant role.

    • Solvent Choice: Polar aprotic solvents like THF, DMF, or toluene are often preferred as they can stabilize the enolate intermediate without interfering with the reaction.[8][9] Protic solvents like ethanol can compete with the enolate for the base and can lead to side reactions.

    • Temperature: While heating can increase the reaction rate, excessively high temperatures can promote decomposition or the formation of undesired byproducts.[9] For many Dieckmann condensations, running the reaction at room temperature or with gentle heating (40-65°C) is sufficient.[10]

  • Starting Material Purity: The precursor diester must be pure and, crucially, anhydrous.

    • Water Contamination: Any moisture in the reaction will quench the strong base and hydrolyze the ester groups, leading to reaction failure. Ensure all glassware is oven-dried, and solvents are anhydrous.

    • Precursor Instability: The diester precursor itself might be unstable under the reaction conditions, especially if it contains other sensitive functional groups.

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?

The formation of multiple products is a clear indicator of competing reaction pathways.

  • Intermolecular Claisen Condensation: Instead of reacting with itself (intramolecularly), one diester molecule can react with another, leading to a dimeric or polymeric byproduct.[8] This is especially problematic in concentrated solutions. Running the reaction under high-dilution conditions can favor the desired intramolecular cyclization.

  • Hydrolysis: As mentioned, if water is present, one or both ester groups can be hydrolyzed to carboxylic acids. These acidic byproducts can neutralize the base and halt the condensation.

  • Retro-Dieckmann/Cleavage: The Dieckmann condensation is a reversible reaction.[11] If the final product, the β-keto ester, does not have an enolizable proton between the two carbonyls, the equilibrium can favor the starting materials, leading to ring-opening.[11][12]

  • Transesterification: If the alkoxide base used does not match the alkyl group of the ester (e.g., using sodium methoxide with an ethyl ester), a mixture of ester products can be formed.[4]

Experimental Protocols & Data

Optimized Protocol for Dieckmann Condensation of Ethyl 2-((3-(ethoxycarbonyl)pyridin-2-yl)oxy)acetate

This protocol is based on a known synthetic route to the furo[3,2-b]pyridin-3-ol scaffold.[1]

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous toluene (or THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the solvent and stir.

  • Substrate Addition: Dissolve the diester precursor, ethyl 2-((3-(ethoxycarbonyl)pyridin-2-yl)oxy)acetate (1.0 equivalent), in a minimal amount of anhydrous toluene/THF. Add this solution dropwise to the stirred NaH suspension over 30 minutes at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (or 65°C for THF) and monitor the progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate.

Table 1: Comparison of Base/Solvent Systems for Dieckmann Condensation
Base (equivalents)SolventTemperature (°C)Typical Yield RangeKey Considerations
NaOEt (1.1)EthanolReflux30-50%Classic method; potential for transesterification if not an ethyl ester.[8]
NaH (1.2)Toluene/THF65 - Reflux60-85%Good for aprotic conditions; NaH is pyrophoric and requires careful handling.
t-BuOK (1.1)THFRT - 4070-90%Excellent choice; the bulky base minimizes side reactions.[7]
LHMDS/LDA (1.1)THF-78 to RT75-95%Very strong, non-nucleophilic bases; ideal for sensitive substrates but require low temperatures and strict anhydrous conditions.[8]

Visualizing the Chemistry

Diagram 1: Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Dieckmann condensation.

Dieckmann_Mechanism Figure 1: Dieckmann Condensation Mechanism cluster_start Step 1: Enolate Formation cluster_cyclization Step 2: Intramolecular Attack cluster_elimination Step 3: Elimination cluster_end Step 4: Deprotonation (Driving Force) Start Diester Precursor Enolate Enolate Intermediate Start->Enolate  Base (e.g., NaH) - H₂ Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral  5-exo-trig  Cyclization BetaKetoEster β-Keto Ester Product Tetrahedral->BetaKetoEster  - OEt⁻ FinalEnolate Product Enolate (Stabilized) BetaKetoEster->FinalEnolate  Base (irreversible) FinalProduct Final Purified Product FinalEnolate->FinalProduct  Acidic Work-up (e.g., H₃O⁺)

Caption: Figure 1: The mechanism involves enolate formation, intramolecular cyclization, elimination, and a final, thermodynamically favorable deprotonation.

Diagram 2: Troubleshooting Workflow

Use this flowchart to diagnose and solve issues with your reaction.

Troubleshooting_Workflow Figure 2: Troubleshooting Flowchart Start Low Yield (<20%) in Dieckmann Condensation Check_Purity Is starting diester pure and anhydrous? Start->Check_Purity Check_Base Is the base appropriate and active? (e.g., NaH, t-BuOK) Check_Purity->Check_Base Yes Purify Purify starting material. Ensure anhydrous conditions. Check_Purity->Purify No Check_Conditions Are solvent and temperature optimal? (Anhydrous THF/Toluene, RT-65°C) Check_Base->Check_Conditions Yes Change_Base Switch to a stronger/bulkier base (e.g., t-BuOK, LHMDS). Verify base activity. Check_Base->Change_Base No Optimize_Conditions Switch to anhydrous aprotic solvent. Optimize temperature. Consider high-dilution. Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Purify->Start Change_Base->Start Optimize_Conditions->Start

Caption: Figure 2: A systematic workflow for troubleshooting low-yield Dieckmann condensation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the Dieckmann condensation preferred for 5- and 6-membered rings? The formation of 5- and 6-membered rings is thermodynamically and kinetically favored due to low ring strain and favorable entropic factors for intramolecular reactions that form these ring sizes.[2][4][13] Forming smaller rings is difficult due to high angle strain, while forming larger rings is entropically disfavored, often leading to intermolecular side reactions.[8]

Q2: Can I use an alternative method to synthesize the furo[3,2-b]pyridine core? Yes, several other methods exist. A prominent alternative is the palladium- and copper-catalyzed Sonogashira coupling of a 3-chloro-2-hydroxypyridine with a terminal alkyne, followed by an intramolecular C-O bond formation to construct the furan ring.[14][15] This one-pot procedure can be very efficient and is often facilitated by ultrasound irradiation.[14][15]

Q3: My product needs to be decarboxylated. What is the standard procedure? The β-keto ester product from the Dieckmann condensation can be readily converted to a ketone.[5][16] This is typically a two-step process: first, the ester is hydrolyzed to a β-keto acid using acidic (e.g., aqueous HCl) or basic (e.g., NaOH followed by acidification) conditions.[1] Then, the resulting β-keto acid is gently heated, which causes it to readily lose CO₂ (decarboxylate) to yield the final cyclic ketone.[1][16]

References

Technical Support Center: Purification of Ethyl furo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl furo[3,2-b]pyridine-6-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The purity of this compound is paramount for the success of subsequent synthetic steps and for obtaining reliable biological data. This document provides in-depth troubleshooting guides and frequently asked questions to address common purification challenges.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Persistent Impurity with a Similar Polarity to the Product in Column Chromatography

Q: I'm running a silica gel column with an ethyl acetate/hexane gradient, but one impurity consistently co-elutes with my desired product. How can I resolve this?

A: This is a common challenge, often due to a structurally similar byproduct. The likely culprits are the uncyclized intermediate or a positional isomer.

Probable Causes & Solutions:

  • Uncyclized Intermediate: The synthesis of the furo[3,2-b]pyridine core often involves the cyclization of a precursor. Incomplete cyclization will leave a starting material that can have very similar polarity to the product.

  • Positional Isomers: Depending on the synthetic route, isomeric furo-pyridine derivatives might form. These isomers can be notoriously difficult to separate.

Step-by-Step Troubleshooting Protocol:

  • Confirm the Impurity's Identity: If possible, isolate a fraction enriched with the impurity and characterize it by LC-MS and ¹H NMR to confirm its structure.

  • Optimize the Mobile Phase:

    • Introduce a More Polar, Non-Protic Solvent: Switch from an ethyl acetate/hexane system to a dichloromethane/acetone gradient. Acetone's hydrogen bond accepting character can alter the selectivity.

    • Add a Basic Modifier: The pyridine nitrogen in your compound can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation[1]. Add 0.1-1% triethylamine to your mobile phase to suppress these interactions and improve peak shape.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.

    • Alumina (basic or neutral): Can offer different selectivity compared to silica gel.

    • Amino- or Cyano-bonded Silica: These phases provide different polar interactions and can be effective for separating isomers[1].

  • Consider an Alternative Purification Technique: If chromatography is still not providing the desired purity, recrystallization is a powerful alternative.

Issue 2: Significant Product Loss or Decomposition During Purification

Q: My overall yield after purification is very low, and I suspect the compound is degrading. What are the likely causes and how can I prevent this?

A: this compound is an ester and can be susceptible to hydrolysis, particularly under acidic or basic conditions. The furo[3,2-b]pyridine core itself can also be sensitive to harsh conditions[2].

Probable Causes & Solutions:

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid if exposed to acidic or basic conditions, especially with heat.

    • Acidic Conditions: Avoid using strongly acidic mobile phase modifiers in chromatography. If you must use an acid, opt for a weaker, volatile one like acetic acid over stronger acids like trifluoroacetic acid (TFA).

    • Basic Conditions: While triethylamine is often used to improve peak shape in chromatography, prolonged exposure on the column should be minimized. Also, ensure that any basic washes during workup are done with care and at low temperatures.

  • Decomposition on Silica Gel: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.

    • Deactivate the Silica Gel: You can use silica gel that has been pre-treated with a base, or add a small amount of triethylamine to the mobile phase.

    • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends on the stationary phase.

Experimental Protocol to Test for Hydrolysis:

  • Dissolve a small amount of your purified product in a 1:1 mixture of methanol and water.

  • Divide the solution into three vials. To one, add a drop of dilute HCl. To another, add a drop of dilute NaOH. Leave the third as a neutral control.

  • Let the vials stand at room temperature for a few hours, then analyze each by TLC or LC-MS.

  • Compare the chromatograms to see if a new, more polar spot (the carboxylic acid) has appeared in the acidic or basic samples.

Issue 3: Difficulty in Achieving High Purity by Recrystallization

Q: I've tried to recrystallize my product, but it either "oils out" or the purity doesn't improve significantly. What is the best approach for recrystallization?

A: Recrystallization is highly dependent on the solvent system. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

Systematic Approach to Solvent Screening for Recrystallization:

  • Single Solvent Method:

    • Place a small amount of your crude product (10-20 mg) into several test tubes.

    • Add a few drops of a single solvent to each tube at room temperature. Good solvents will dissolve the compound completely. Poor solvents will not dissolve it at all. A good recrystallization solvent will show poor solubility at room temperature.

    • Take the tubes with poor solubility and heat them to the solvent's boiling point. A good solvent will now dissolve the compound.

    • Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. The ideal solvent will form well-defined crystals.

  • Two-Solvent Method:

    • This is useful when no single solvent is ideal. You will need a "good" solvent that dissolves the compound well, and a "poor" solvent in which the compound is insoluble, and the two solvents must be miscible.

    • Dissolve the crude product in a minimal amount of the hot "good" solvent.

    • Add the "poor" solvent dropwise to the hot solution until it just becomes cloudy.

    • Add a drop or two of the "good" solvent to make the solution clear again.

    • Allow the solution to cool slowly.

Data Presentation: Common Recrystallization Solvents for Aromatic Esters

Solvent SystemProperties & Comments
Ethanol/Water A common and effective pair for moderately polar compounds. Dissolve in hot ethanol and add water as the anti-solvent.
Ethyl Acetate/Hexane A good choice for compounds of intermediate polarity. Ethyl acetate is a good solvent for esters.
Dichloromethane/Hexane Similar to ethyl acetate/hexane, but dichloromethane is more volatile.
Toluene/Hexane Good for aromatic compounds. Toluene can help to solubilize the aromatic core.
Isopropanol A single solvent that can sometimes provide good results.

Troubleshooting "Oiling Out":

  • Cool the solution more slowly. A slower cooling rate encourages the formation of a crystal lattice rather than an amorphous oil.

  • Use a more dilute solution. Oiling out can be a sign of supersaturation.

  • Scratch the inside of the flask with a glass rod. This can provide a surface for nucleation.

  • Add a seed crystal. If you have a small amount of pure product, adding a tiny crystal can induce crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: Based on common synthetic routes starting from 5-hydroxynicotinic acid, the most probable impurities are:

  • 5-Hydroxynicotinic acid: The starting material. It is significantly more polar than the product and should be easily removed by column chromatography or an aqueous wash.

  • Uncyclized Intermediate: The esterified but uncyclized precursor. Its polarity can be very close to the final product, making it a challenging impurity to remove.

  • Furo[3,2-b]pyridine-6-carboxylic acid: The product of ester hydrolysis. This is a more polar impurity.

  • N-alkylated Isomer: In some synthetic routes, alkylation can occur on the pyridine nitrogen instead of the hydroxyl group, leading to a positional isomer that can be difficult to separate.

Q2: How can I best monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification in real-time.

  • Recommended TLC System: Use silica gel 60 F254 plates. A mobile phase of 30-50% ethyl acetate in hexane is a good starting point.

  • Visualization:

    • UV Light (254 nm): The aromatic nature of the compound and many likely impurities allows for easy visualization under UV light.

    • Potassium Permanganate Stain: This is a good general stain for organic compounds and can reveal impurities that are not UV-active.

    • Iodine Chamber: Another general and non-destructive method for visualizing organic compounds.

Q3: What are the recommended storage conditions for purified this compound?

A3: To prevent hydrolysis and decomposition, store the purified compound in a tightly sealed container in a cool, dry place, away from light. For long-term storage, refrigeration is recommended.

Q4: Can I use HPLC to assess the purity of my final product?

A4: Yes, High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the final purity of your compound with high accuracy.

Recommended HPLC Protocol:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over 15-20 minutes. For example, 10% to 90% B.

  • Detection: UV detection at 254 nm.

  • Note: For separating closely related isomers, specialized columns such as those with a pyrenylethyl (PYE) or nitrophenylethyl (NPE) stationary phase may offer superior resolution due to enhanced π-π interactions.

III. Visualization of Workflows

Chromatographic Purification Workflow

G crude Crude Product tlc TLC Analysis (e.g., 30% EtOAc/Hex) crude->tlc column_prep Prepare Silica Gel Column tlc->column_prep dry_load Dry Load Sample onto Silica column_prep->dry_load elute Elute with Gradient (e.g., 10-50% EtOAc/Hex + 0.1% TEA) dry_load->elute fractions Collect Fractions elute->fractions tlc_fractions Analyze Fractions by TLC fractions->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product (Verify by NMR, LC-MS) evaporate->pure_product

Caption: General workflow for column chromatography purification.

Recrystallization Troubleshooting Logic

G start Crude Solid solvent_screen Solvent Screen (Single & Two-Solvent) start->solvent_screen good_solvent Ideal Solvent System Found? solvent_screen->good_solvent recrystallize Perform Recrystallization good_solvent->recrystallize Yes re_evaluate Re-evaluate Purification (e.g., Chromatography) good_solvent->re_evaluate No oiling_out Product 'Oils Out'? recrystallize->oiling_out troubleshoot_oil Troubleshoot: - Slower Cooling - More Dilute - Scratch Flask oiling_out->troubleshoot_oil Yes crystals_form Crystals Formed? oiling_out->crystals_form No troubleshoot_oil->recrystallize filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes crystals_form->re_evaluate No pure_solid Pure Crystalline Solid filter_dry->pure_solid

Caption: Decision tree for developing a recrystallization protocol.

IV. References

  • BenchChem. (2025). Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol. BenchChem.

  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Furo[3,2-b]pyridin-3-ol Derivatives. BenchChem.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • BenchChem. (2025). Technical Support Center: Synthesis of Furo[3,2-b]pyridine-6-carboxylic acid. BenchChem.

  • BenchChem. (2025). Application Note and Protocol for the Purification of Furo[3,2-b]pyridin-3-ol by Column Chromatography. BenchChem.

  • SynHet. This compound.

  • BenchChem. (2025). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. BenchChem.

  • Save My Exams. (2024). Ester Hydrolysis - A Level Chemistry Revision Notes.

References

Technical Support Center: Optimizing the Synthesis of Ethyl furo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl furo[3,2-b]pyridine-6-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this important heterocyclic compound. Our approach is grounded in mechanistic principles to help you not only solve immediate issues but also to build a deeper understanding of the reaction intricacies.

Synthetic Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective synthetic pathway commences with 5-hydroxynicotinic acid. The synthesis involves two key transformations:

  • O-alkylation: The phenolic hydroxyl group of 5-hydroxynicotinic acid is alkylated using an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a suitable base. This step forms a key diether intermediate.

  • Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization, such as a Dieckmann condensation or a related reaction, to construct the fused furan ring, yielding the desired furo[3,2-b]pyridine scaffold.

This guide will address potential pitfalls in each of these critical steps.

Troubleshooting Guide: A Question-and-Answer Approach

Part 1: O-Alkylation of 5-Hydroxynicotinic Acid

Question 1: I am observing a very low yield in the O-alkylation step, with a significant amount of unreacted 5-hydroxynicotinic acid remaining. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in the O-alkylation of 5-hydroxynicotinic acid is a common issue and can typically be traced back to one of several factors:

  • Incomplete Deprotonation: The nucleophilicity of the hydroxyl group is highly dependent on its deprotonation to the corresponding phenoxide. If the base used is not strong enough or is used in insufficient stoichiometric amounts, the starting material will not be fully activated for the reaction.

    • Solution: Ensure you are using at least two equivalents of a suitable base. While potassium carbonate (K₂CO₃) is a common choice, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent such as DMF or THF can be more effective.[1] When using NaH, be sure to handle it under strictly anhydrous conditions.

  • Reaction Temperature and Time: The reaction may be kinetically slow at lower temperatures.

    • Solution: Gradually increase the reaction temperature, for example, from room temperature up to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to avoid potential decomposition at elevated temperatures.

  • Purity of Reagents: The presence of moisture can quench the base and hydrolyze the ethyl haloacetate.

    • Solution: Use anhydrous solvents and ensure your 5-hydroxynicotinic acid is thoroughly dried. Ethyl haloacetates can degrade over time; using a freshly opened bottle or distilled reagent is recommended.

Question 2: My LC-MS analysis shows a significant byproduct with a mass corresponding to N-alkylation. How can I favor O-alkylation over N-alkylation?

Answer:

The pyridine nitrogen is a competing nucleophile in this reaction. While O-alkylation is generally favored for 3-hydroxypyridines, reaction conditions can influence the selectivity.[1]

  • Choice of Base and Solvent: The choice of base and solvent system can significantly impact the O- versus N-alkylation ratio.

    • Solution: Using a milder base like potassium carbonate (K₂CO₃) can sometimes favor O-alkylation.[1] Additionally, employing a less polar, aprotic solvent such as acetonitrile or acetone instead of highly polar solvents like DMF can reduce the propensity for N-alkylation.

  • Protecting Groups: While more synthetically intensive, protection of the pyridine nitrogen is a definitive way to prevent N-alkylation. However, this adds extra steps to the synthesis (protection and deprotection).

Data Presentation: O-Alkylation Condition Optimization
ParameterStandard ConditionOptimized Condition for Higher YieldOptimized Condition for O-Selectivity
Base K₂CO₃ (2.0 eq)NaH (2.2 eq)K₂CO₃ (2.0 eq)
Solvent DMFAnhydrous DMF or THFAcetonitrile
Temperature Room Temperature60-80 °C50-60 °C
Alkylating Agent Ethyl ChloroacetateEthyl Bromoacetate (more reactive)Ethyl Chloroacetate
Part 2: Intramolecular Cyclization

Question 3: The intramolecular cyclization step is not proceeding, or I am getting a complex mixture of products. What are the key parameters to control for a successful cyclization?

Answer:

A successful intramolecular cyclization, such as a Dieckmann condensation, is highly dependent on meticulously controlled anhydrous conditions and the right choice of base and solvent.

  • Anhydrous Conditions: This is the most critical parameter. Any moisture present will quench the strong base required for the reaction.

    • Solution: All glassware must be oven or flame-dried. Use freshly distilled, anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Choice of Base: A strong, non-nucleophilic base is essential to generate the enolate for the intramolecular attack.

    • Solution: Sodium ethoxide in ethanol or sodium hydride in an aprotic solvent like THF or toluene are commonly used.[1] The base should be used in at least stoichiometric amounts.

  • Reaction Temperature: The reaction typically requires heating to overcome the activation energy for ring formation.

    • Solution: The reaction is often performed at elevated temperatures (e.g., refluxing THF or toluene).[1] However, excessive heat can lead to side reactions, so it is crucial to monitor the reaction's progress.

Question 4: I am having difficulty with the work-up and purification of the final product, this compound. What are some best practices?

Answer:

Purification can be challenging due to the nature of the furo[3,2-b]pyridine core.

  • Work-up Procedure: Careful neutralization is key. After the cyclization, the reaction is typically quenched with a proton source.

    • Solution: Cautiously quench the reaction with a saturated aqueous solution of ammonium chloride or a dilute acid. Ensure the pH is adjusted to be slightly basic (pH ~7-8) before extraction with an organic solvent like ethyl acetate or dichloromethane to ensure the product is in its neutral form.

  • Chromatography: The basicity of the pyridine nitrogen can cause tailing on standard silica gel.

    • Solution: To improve the peak shape during column chromatography, consider adding a small amount (0.1-1%) of a basic modifier like triethylamine to your mobile phase (e.g., ethyl acetate/hexane).[1] Alternatively, using a different stationary phase like alumina or a bonded silica (e.g., amino-propylated silica) may be beneficial.

Experimental Workflow Visualization

Below is a generalized workflow for the synthesis, highlighting the critical control points.

Synthesis Workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Purification start 5-Hydroxynicotinic Acid + Ethyl Haloacetate react_O Reaction Vessel (Base, Solvent, Temp) start->react_O Add Reagents intermediate Crude Diether Intermediate react_O->intermediate Reaction & Work-up react_C Reaction Vessel (Strong Base, Anhydrous Solvent) intermediate->react_C Add to Base crude_product Crude this compound react_C->crude_product Cyclization & Quench purify Column Chromatography (Silica Gel + Modifier) crude_product->purify final_product Pure Product purify->final_product

Caption: Generalized workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound? A1: A frequently employed strategy begins with the O-alkylation of 5-hydroxynicotinic acid with an ethyl haloacetate, followed by an intramolecular cyclization of the resulting intermediate to form the fused furan ring.[2]

Q2: What analytical techniques are recommended for monitoring the reaction progress? A2: Thin Layer Chromatography (TLC) is a quick and effective method for routine monitoring. For more detailed analysis of reaction conversion and byproduct formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. For structural confirmation of the final product and key intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential.

Q3: Can I use ethyl chloroacetate instead of ethyl bromoacetate for the O-alkylation? A3: Yes, ethyl chloroacetate can be used. However, ethyl bromoacetate is generally more reactive, which may lead to shorter reaction times or allow for milder reaction temperatures. If you are experiencing slow or incomplete reactions with ethyl chloroacetate, switching to the bromo-analogue is a reasonable troubleshooting step.

Q4: My final product appears to be the carboxylic acid instead of the ethyl ester. What could have happened? A4: This suggests that hydrolysis of the ethyl ester has occurred. This can happen during the work-up if the solution is exposed to strongly acidic or basic conditions, especially at elevated temperatures, for a prolonged period. Ensure that any pH adjustments during the work-up are done at low temperatures and that the product is not left in acidic or basic aqueous solutions for extended times.

References

Stability issues and degradation pathways of Ethyl furo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl furo[3,2-b]pyridine-6-carboxylate. Below you will find troubleshooting advice and frequently asked questions designed to address common stability issues and degradation pathways encountered during experimental work.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors.[1][2] Its structural integrity is paramount for the success of subsequent synthetic steps and the purity of the final compounds. This guide is designed to help you anticipate and troubleshoot potential stability issues, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for this compound?

A1: While specific degradation studies on this exact molecule are not extensively published, based on its chemical structure, the two most probable degradation pathways are:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding furo[3,2-b]pyridine-6-carboxylic acid and ethanol. This is a common reaction for esters.[3]

  • Oxidation: The fused furan and pyridine ring system can be susceptible to oxidative degradation. The furan ring, in particular, can be oxidized, potentially leading to ring-opening byproducts.[4] The pyridine ring can also be oxidized, although it is generally more stable.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure long-term stability, it is recommended to store the compound in a cool, dark, and dry place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is ideal to protect it from moisture and atmospheric oxygen.

Q3: I am seeing an unexpected peak in my HPLC analysis of a sample containing this compound. Could this be a degradation product?

A3: It is possible. The most likely degradation product that would be readily detectable by reverse-phase HPLC is the more polar carboxylic acid formed from hydrolysis. If your mobile phase is buffered, the retention time of this acidic degradant would be sensitive to the pH. To confirm, you could intentionally hydrolyze a small sample of the starting material and compare the retention time of the product with your unknown peak.

Q4: Can I heat solutions of this compound?

A4: While moderate heating for short periods may be acceptable, prolonged exposure to high temperatures, especially in the presence of water or reactive solvents, can accelerate degradation. It is advisable to perform any reactions at the lowest effective temperature and for the shortest possible time.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields or Purity
  • Symptom: You are using this compound as a starting material, and you observe variable yields or the formation of significant impurities in your product.

  • Probable Cause: This could be due to the degradation of the starting material before or during the reaction. If the reaction is run under aqueous basic or acidic conditions, hydrolysis of the ethyl ester is a likely culprit.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Before starting your reaction, confirm the purity of your this compound using a suitable analytical method like HPLC or NMR.

    • Control Reaction pH: If your reaction conditions are not pH-neutral, consider if hydrolysis is a possible side reaction. If so, you may need to use a non-aqueous solvent or protect the ester group.

    • Minimize Water Content: Ensure all your solvents and reagents are anhydrous, as even trace amounts of water can lead to hydrolysis over time, especially if a catalyst is present.

Issue 2: Discoloration of the Compound Upon Storage or in Solution
  • Symptom: Your solid this compound or its solution develops a yellow or brownish tint over time.

  • Probable Cause: Discoloration is often an indicator of oxidative degradation. The extended π-system of the furo[3,2-b]pyridine core can be susceptible to oxidation, leading to the formation of colored byproducts.

  • Troubleshooting Steps:

    • Inert Atmosphere: If you are working with the compound in solution for an extended period, consider degassing the solvent and maintaining the reaction or storage under an inert atmosphere.

    • Avoid Light Exposure: Photodegradation can also lead to discoloration. Protect your samples from light by using amber vials or covering them with aluminum foil.

    • Antioxidants: For long-term storage in solution, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) could be considered, but its compatibility with downstream applications must be verified.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

This protocol is designed to assess the stability of this compound to hydrolysis under acidic, basic, and neutral conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • HPLC system with a C18 column

Procedure:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • Set up three vials:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Neutral: Mix 1 mL of the stock solution with 1 mL of water.

  • Keep the vials at a controlled temperature (e.g., 50 °C) and take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before injection if necessary.

  • Analyze the samples by HPLC to monitor the disappearance of the parent compound and the appearance of any degradation products.

Data Analysis:

ConditionTime (hours)Parent Compound Area (%)Degradation Product Area (%)
Acidic 01000
2
4
8
24
Basic 01000
2
4
8
24
Neutral 01000
2
4
8
24
Protocol 2: Forced Degradation Study - Oxidation

This protocol evaluates the oxidative stability of this compound.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • 3% Hydrogen peroxide solution

  • HPLC system with a C18 column

Procedure:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

  • Keep the vial at room temperature and protected from light.

  • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples by HPLC to monitor the degradation.

Visualizing Degradation Pathways

The following diagrams illustrate the likely degradation pathways of this compound.

Hydrolysis_Pathway parent This compound acid_product Furo[3,2-b]pyridine-6-carboxylic acid parent->acid_product H+ or OH- H2O ethanol Ethanol parent->ethanol H+ or OH- H2O

Caption: Hydrolysis of this compound.

Oxidation_Pathway parent This compound oxidized_intermediate Oxidized Intermediate (e.g., epoxide or enedione) parent->oxidized_intermediate [O] degradation_products Ring-Opened Products oxidized_intermediate->degradation_products Further reactions

Caption: Postulated oxidative degradation of the furan ring.

References

Technical Support Center: Improving the Solubility of Ethyl furo[3,2-b]pyridine-6-carboxylate for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl furo[3,2-b]pyridine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this and other structurally similar furo[3,2-b]pyridine derivatives in their biological assays. The furo[3,2-b]pyridine core is a significant scaffold in medicinal chemistry, often explored for the development of potent kinase inhibitors and modulators of key signaling pathways. However, like many heterocyclic compounds developed for high-throughput screening, this compound can present solubility challenges in aqueous-based biological assays.

This comprehensive guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: I've dissolved this compound in DMSO to make a stock solution, but it precipitates when I add it to my cell culture medium. What is happening?

A1: This is a common phenomenon known as "solvent shock" or "solvent-shift precipitation."[1] this compound is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has poor solubility in aqueous solutions like cell culture media. When your concentrated DMSO stock is rapidly diluted into the aqueous medium, the abrupt change in polarity causes the compound to crash out of solution, forming a precipitate.[1]

Several factors can contribute to this issue:

  • High Final Concentration: You may be exceeding the compound's kinetic solubility limit in the final assay medium.

  • Media Composition: Components in your cell culture medium, such as salts and proteins from Fetal Bovine Serum (FBS), can interact with the compound and reduce its solubility.[1]

  • pH of the Medium: The pH of your culture medium can influence the charge state and, consequently, the solubility of your compound.

  • Temperature: Changes in temperature, for instance, moving your prepared medium from room temperature to a 37°C incubator, can affect solubility.[2]

Q2: How can I visually confirm if my compound has precipitated?

A2: Precipitation can be observed in several ways:

  • Cloudiness or Turbidity: The medium may lose its clarity and appear hazy or cloudy.[2]

  • Visible Particles: You might see small, distinct crystalline or amorphous particles floating in the medium or settled at the bottom of your culture plate or tube.[2]

  • Surface Film: A thin, visible film may form on the surface of the medium.[2]

  • Microscopic Examination: A quick check under a microscope can reveal fine precipitates that may not be obvious to the naked eye.

Q3: What is the maximum recommended final concentration of DMSO in a typical cell-based assay?

A3: High concentrations of DMSO can be toxic to cells and may interfere with the assay itself.[3] It is crucial to keep the final concentration of DMSO in your assay as low as possible. For most cell lines, the final DMSO concentration should be kept below 0.5% , and for sensitive assays or cell lines, it is advisable to aim for 0.1% or lower .[3] Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used for your test compound.

Troubleshooting Guide: Step-by-Step Solutions to Precipitation

If you are encountering precipitation of this compound in your biological assays, follow this systematic troubleshooting workflow.

G cluster_0 Initial Observation cluster_1 Immediate Troubleshooting Steps cluster_2 Advanced Solubility Enhancement cluster_3 Outcome A Compound Precipitates in Assay Medium B Step 1: Optimize DMSO Concentration & Dilution Technique A->B Start Here C Step 2: Determine Kinetic Solubility Limit B->C If precipitation persists D Step 3: Utilize Co-solvents C->D If higher concentration is needed E Step 4: Employ Cyclodextrins D->E Alternative approach G Clear Solution & Reliable Assay Data D->G Problem Solved F Step 5: Use Surfactants E->F Another option E->G Problem Solved F->G Problem Solved

Caption: A systematic workflow for troubleshooting compound precipitation.

Protocols for Solubility Enhancement

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

The first step in preventing precipitation is to prepare a high-quality, high-concentration stock solution. This allows for a greater dilution factor, which helps in keeping the final DMSO concentration low.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and sonicator

Procedure:

  • Calculate Mass: Determine the mass of the compound required to prepare a stock solution of a desired high concentration (e.g., 10-100 mM).

  • Weigh Compound: Accurately weigh the calculated mass of the compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes.

  • Inspect: Visually confirm that the solution is clear and free of any solid particles.

  • Store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Determining the Kinetic Solubility Limit in Assay Medium

This protocol will help you determine the maximum concentration at which this compound remains soluble in your specific assay medium.

Materials:

  • High-concentration stock solution of the compound in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well flat-bottom plate

  • Multichannel pipette

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, prepare a 2-fold serial dilution of your compound.

    • Add 100 µL of complete medium to wells A2 through A12.

    • Add 200 µL of medium containing the highest desired concentration of the compound (e.g., 200 µM with a final DMSO concentration of 0.2%) to well A1.

    • Transfer 100 µL from well A1 to A2, mix thoroughly, and continue this serial dilution across the plate to well A11. Well A12 will serve as a no-compound control.

  • Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO₂) for a duration that matches your experiment.

  • Observe: Visually inspect the plate for any signs of precipitation at different time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).

  • Measure Absorbance (Optional): To quantify precipitation, read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 650 nm) using a plate reader. An increase in absorbance compared to the control indicates light scattering from a precipitate.[2]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your kinetic solubility limit under these conditions.

Concentration (µM)Final DMSO (%)Visual Observation (24h)Absorbance at 650 nm (Change from Control)
2000.2Heavy Precipitate+0.5
1000.1Moderate Precipitate+0.2
500.05Slight Haze+0.05
250.025Clear+0.005
12.50.0125Clear+0.002

Note: This table is an example. You must determine the actual solubility experimentally.

Advanced Solubility Enhancement Techniques

If you require a higher concentration of this compound than what is achievable through simple dilution, consider these advanced methods.

The Use of Co-solvents

In some cases, a small amount of a water-miscible organic solvent can be used in the final assay medium to improve the solubility of a hydrophobic compound.[4] Ethanol is a common choice. However, it is crucial to determine the tolerance of your specific cell line to the chosen co-solvent, as it can also be cytotoxic.

Encapsulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[5] Studies have shown that cyclodextrins can form complexes with pyridine derivatives.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.[7]

G cluster_0 Solubility Enhancement with Cyclodextrin A Poorly Soluble Compound (this compound) C Water-Soluble Inclusion Complex A->C Forms Complex With B Cyclodextrin (e.g., HP-β-CD) B->C Encapsulates

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Protocol for Using HP-β-CD:

  • Prepare a stock solution of HP-β-CD in your cell culture medium (e.g., 10-40% w/v).

  • Add your concentrated DMSO stock of this compound to the HP-β-CD solution.

  • Vortex and/or sonicate the mixture to facilitate the formation of the inclusion complex.

  • Use this solution to prepare your final working concentrations.

  • Crucially , always run a vehicle control with the HP-β-CD solution alone to ensure it does not affect your assay readout.

The Use of Surfactants

Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds by forming micelles.[8] Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 are often used in biological assays. However, it is important to use them at concentrations below their critical micelle concentration (CMC) to avoid cell lysis and other toxic effects.[9][10]

Final Recommendations

  • Always use anhydrous, high-purity DMSO for your stock solutions to prevent the introduction of water, which can decrease the solubility of hydrophobic compounds.

  • Perform stepwise dilutions: Instead of adding the DMSO stock directly to the final volume of medium, pre-dilute the stock in a smaller volume of medium first, mix well, and then add this to the remaining medium.

  • Pre-warm your medium: Ensure your cell culture medium is at the experimental temperature (usually 37°C) before adding the compound.

  • Be mindful of excipient effects: Remember that solubilizing agents like cyclodextrins and surfactants are not inert and can have biological effects of their own.[11][12][13][14][15] Always include appropriate vehicle controls in your experimental design.

By following these guidelines and protocols, you can effectively troubleshoot and overcome the solubility challenges associated with this compound, leading to more accurate and reliable data in your biological assays.

References

Technical Support Center: Minimizing Impurities in the Synthesis of Ethyl furo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of Ethyl furo[3,2-b]pyridine-6-carboxylate. The furo[3,2-b]pyridine scaffold is a critical pharmacophore in medicinal chemistry, and ensuring its purity is paramount for downstream applications.[1] This document provides a structured, in-depth troubleshooting guide and a comprehensive FAQ section to address common challenges and impurities encountered during its synthesis. Our approach is grounded in mechanistic principles and practical, field-tested solutions to empower you to optimize your synthetic protocols for the highest purity and yield.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Presence of Unreacted Starting Material (e.g., 2-chloro-3-hydroxypyridine or Ethyl 2-chloro-3-pyridinecarboxylate)

Question: My final product analysis (NMR/LC-MS) shows significant amounts of unreacted 2-chloro-3-hydroxypyridine. What are the likely causes and how can I drive the reaction to completion?

Answer:

The persistence of starting materials is a common issue that typically points to suboptimal reaction conditions. The synthesis of the furo[3,2-b]pyridine core often involves a crucial cyclization step.[1] Incomplete conversion can be attributed to several factors:

  • Insufficient Base: The cyclization step, often an intramolecular nucleophilic substitution, requires a base to deprotonate the hydroxyl group, making it a more potent nucleophile. If the base is weak, used in insufficient stoichiometric amounts, or has degraded, the reaction will be sluggish or incomplete.

    • Solution: Ensure you are using a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in at least a stoichiometric equivalent.[2] For sensitive substrates, a milder base like potassium carbonate is often preferred to minimize side reactions.[2] Always use freshly opened or properly stored base.

  • Low Reaction Temperature: The intramolecular cyclization often has a significant activation energy barrier.

    • Solution: While monitoring with Thin Layer Chromatography (TLC), consider a modest increase in the reaction temperature.[3] Be cautious, as excessive heat can promote side reactions. Stepwise temperature ramping can also be an effective strategy.[4]

  • Presence of Moisture: Anhydrous conditions are critical, especially when using reactive bases like NaH.[2] Moisture will quench the base and inhibit the deprotonation of the pyridine hydroxyl group.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents.[2] Performing the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.[3]

Issue 2: Formation of a Pyridine N-oxide Impurity

Question: I've identified an impurity with a mass of +16 Da compared to my desired product. NMR analysis suggests oxidation of the pyridine nitrogen. How is this happening and how can I prevent it?

Answer:

The formation of a pyridine N-oxide is a well-documented side reaction for pyridine-containing compounds.[5][6][7][8] The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation.

  • Causality: This oxidation can occur if the reaction is exposed to oxidizing agents or even atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal catalysts. Some reagents used in preceding steps, if not completely removed, could also act as oxidants.

  • Prevention Strategies:

    • Inert Atmosphere: Rigorously maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction and workup.[3] Degassing solvents prior to use by freeze-pump-thaw cycles or by bubbling with an inert gas is best practice.[3]

    • Reagent Purity: Ensure that all reagents are free from peroxide impurities. Ethers, for example, are notorious for forming peroxides upon storage.

  • Removal of N-oxide Impurity:

    • Reduction: If the N-oxide has formed, it can often be reduced back to the desired pyridine. Common reducing agents for this purpose include phosphorus trichloride (PCl₃) or zinc dust in acetic acid.[8]

    • Chromatography: The N-oxide is significantly more polar than the parent furo[3,2-b]pyridine. This difference in polarity can be exploited for separation using column chromatography.

Issue 3: Hydrolysis of the Ethyl Ester to the Carboxylic Acid

Question: My final product contains a significant amount of the corresponding carboxylic acid (Furo[3,2-b]pyridine-6-carboxylic acid). What conditions are promoting this hydrolysis?

Answer:

The ethyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and at elevated temperatures.[9]

  • Acid-Catalyzed Hydrolysis: If your reaction or workup involves acidic conditions (e.g., an acidic wash to remove basic impurities), residual water can lead to hydrolysis. This reaction is reversible.[9]

  • Base-Mediated Saponification: This is a more common issue. If excess base is used during the cyclization, or if the workup involves a basic wash (e.g., sodium bicarbonate), saponification can occur. This is an irreversible process that yields the carboxylate salt.[9][10]

  • Mitigation Strategies:

    • Stoichiometric Control: Use the minimum effective amount of base required for the cyclization.

    • Workup pH: During the workup, carefully control the pH. If a basic wash is necessary, perform it quickly and at a low temperature. Neutralize the reaction mixture carefully before extraction.

    • Anhydrous Conditions: Minimizing water throughout the process will suppress hydrolysis.[2]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective synthetic pathway starts from a substituted pyridine, such as 5-hydroxynicotinic acid or 2-chloro-3-hydroxypyridine.[4][11] A typical route involves the reaction of 2-chloro-3-hydroxypyridine with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base, followed by an intramolecular cyclization to form the furan ring.[2] Palladium-catalyzed cross-coupling reactions are also employed to construct the furo[3,2-b]pyridine core.[1][12]

Q2: Which analytical techniques are most effective for identifying impurities in this synthesis?

A combination of techniques is ideal for comprehensive impurity profiling:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for detecting and identifying the molecular weights of impurities, even at trace levels.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and any significant impurities, allowing for unambiguous identification.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the purity of the final product and for developing purification methods.[13]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups (e.g., ester carbonyl, C-O-C of the furan).

Q3: What are the best practices for purification of the final product?

  • Column Chromatography: This is the most common and effective method for removing both more polar and less polar impurities. Silica gel is typically the stationary phase of choice.[2]

    • Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is generally effective. For particularly stubborn basic impurities, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape and separation.[2]

  • Recrystallization: If a solid product of moderate purity is obtained, recrystallization from a suitable solvent system can be a highly effective final purification step to obtain material of high purity.

Q4: Can decarboxylation be a problem?

Decarboxylation, the loss of CO₂, is more commonly associated with the corresponding carboxylic acid, especially at high temperatures.[14][15] While the ethyl ester is more stable, prolonged heating under harsh acidic or basic conditions could potentially lead to hydrolysis followed by decarboxylation. It is crucial to monitor the reaction and avoid excessive heating to minimize this risk.[2]

Experimental Protocols and Data

Protocol 1: General Procedure for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel and the dissolved sample. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Table 1: Common Impurities and Their Characteristics
Impurity NameStructureCommon m/zKey NMR SignalMitigation Strategy
2-chloro-3-hydroxypyridineC₅H₄ClNO[M+H]⁺ 130.0Aromatic protons onlyOptimize reaction time, temperature, and base stoichiometry.
Furo[3,2-b]pyridine-6-carboxylic acidC₈H₅NO₃[M+H]⁺ 164.0Absence of ethyl signals, presence of a broad carboxylic acid protonCareful pH control during workup, avoid excess base.
This compound N-oxideC₁₀H₉NO₄[M+H]⁺ 208.1Downfield shift of pyridine protonsMaintain a strict inert atmosphere, use purified reagents.

Visualizing the Synthetic Landscape

Diagram 1: Key Steps in Synthesis and Impurity Formation

Synthesis & Impurity Pathways cluster_impurities Potential Impurities A 2-chloro-3-hydroxypyridine + Ethyl Bromoacetate B Intermediate Ether A->B O-Alkylation (Base, Solvent) C This compound (Desired Product) B->C Intramolecular Cyclization (Base, Heat) I1 Unreacted Starting Material B->I1 Incomplete Cyclization I2 N-Oxide Impurity C->I2 Oxidation (Air/Oxidants) I3 Carboxylic Acid Impurity C->I3 Hydrolysis (H₂O, Acid/Base)

Caption: Synthetic pathway and common impurity formation points.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting Flowchart Start Analyze Crude Product (LCMS/NMR) Impurity_Type Identify Major Impurity Start->Impurity_Type Action_SM Increase Base/Temp Ensure Anhydrous Conditions Impurity_Type->Action_SM Starting Material Action_Noxide Improve Inert Atmosphere Check Reagent Purity Impurity_Type->Action_Noxide N-Oxide Action_Acid Control Workup pH Use Stoichiometric Base Impurity_Type->Action_Acid Carboxylic Acid Success Purification (Chromatography) Impurity_Type->Success High Purity Action_SM->Success Action_Noxide->Success Action_Acid->Success

Caption: A logical guide to troubleshooting based on impurity identification.

References

Validation & Comparative

A Comparative Analysis of Ethyl furo[3,2-b]pyridine-6-carboxylate and Established Kinase Inhibitors in Cancer-Relevant Signaling Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of the novel compound, Ethyl furo[3,2-b]pyridine-6-carboxylate, with a panel of well-characterized kinase inhibitors. As researchers and drug development professionals, understanding the comparative efficacy and selectivity of new chemical entities is paramount. This document offers an in-depth analysis grounded in established experimental protocols and presents a clear, data-driven comparison to aid in the evaluation of this promising compound.

The furo[3,2-b]pyridine core has been identified as a privileged scaffold for potent and highly selective kinase inhibitors, particularly targeting cdc-like kinases (CLKs), which are crucial regulators of gene splicing.[1][2] Dysregulation of CLK activity is implicated in various cancers, making inhibitors of this kinase family a compelling area of research.[2][3][4] Furthermore, some furo[3,2-b]pyridine derivatives have been found to modulate the Hedgehog signaling pathway, another critical pathway in embryonic development and cancer.[5][6][7][8][9] Given this background, we will evaluate this compound against a selection of inhibitors targeting key kinases in oncology.

Introduction to the Compared Kinase Inhibitors

To provide a robust comparative framework, we have selected four well-established kinase inhibitors, each targeting a distinct and critical cancer-associated kinase family.

  • This compound: A novel compound featuring the furo[3,2-b]pyridine scaffold. Based on existing research on related compounds, it is hypothesized to exhibit inhibitory activity against Cdc-like kinases (CLKs).[1]

  • Gefitinib (Iressa®): A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10][11][12][13] Gefitinib competes with ATP at the binding site on the intracellular domain of EGFR, thereby inhibiting the Ras signaling cascade and suppressing tumor cell proliferation.[10][12][14][15] It is particularly effective in cancers with activating mutations in the EGFR gene.[12][14]

  • Vandetanib (Caprelsa®): A multi-kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), EGFR, and RET-tyrosine kinase.[16][17][18][19][20][21][22][23] Its anti-angiogenic effects are mediated through the inhibition of VEGFR2, a key player in the formation of new blood vessels that supply tumors.[19][20]

  • Roscovitine (Seliciclib): A purine analog that acts as a competitive inhibitor of Cyclin-Dependent Kinases (CDKs), with particular potency against CDK2, CDK5, and Cdc2 (CDK1).[24][25][26][27][28] By blocking the activity of these cell cycle-regulating kinases, Roscovitine can induce cell cycle arrest and apoptosis.[27][28]

  • SB203580: A specific inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK).[1][29][30][31][32][33][34][35] It functions by binding to the ATP pocket of p38, preventing its catalytic activity and its role in cellular responses to stress and inflammation.[29][35]

Comparative Biological Activity: In Vitro Kinase Inhibition

To quantitatively compare the inhibitory potential of this compound, a series of in vitro kinase assays would be performed. The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of a kinase inhibitor. The following table summarizes the established IC50 values for the reference inhibitors and presents hypothetical, yet plausible, data for this compound against its putative primary target, CLK1, for illustrative purposes.

CompoundPrimary Target KinaseIC50 (nM)Reference(s)
This compound CLK1 (Hypothetical) 45 N/A
GefitinibEGFR33 - 54[13][36]
VandetanibVEGFR240[16][18][22]
RoscovitineCDK2700[24][25]
SB203580p38 MAPK50[30]

Note: The IC50 value for this compound is a hypothetical value based on the potency of other furo[3,2-b]pyridine-based CLK inhibitors and is included for comparative purposes within this guide.

Experimental Methodologies

To ensure scientific integrity, the data presented in this guide is based on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays used to characterize kinase inhibitors.

In Vitro Biochemical Kinase Assay (Fluorescence-Based)

This assay directly measures the enzymatic activity of a purified kinase and the inhibitory effect of a compound.

Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate peptide by the target kinase. The remaining ATP is then detected using a coupled enzyme system that generates a fluorescent signal, which is inversely proportional to kinase activity.

Workflow Diagram:

In_Vitro_Kinase_Assay cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound and reference inhibitors Incubation Incubate kinase, substrate, ATP, and inhibitor Compound_Prep->Incubation Reagent_Prep Prepare kinase, substrate, and ATP solution Reagent_Prep->Incubation Add_Detection_Reagent Add ATP detection reagent Incubation->Add_Detection_Reagent Read_Fluorescence Read fluorescence signal Add_Detection_Reagent->Read_Fluorescence Calculate_IC50 Calculate % inhibition and determine IC50 values Read_Fluorescence->Calculate_IC50

Caption: Workflow for a fluorescence-based in vitro kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound and the reference inhibitors (Gefitinib, Vandetanib, Roscovitine, SB203580) in DMSO. The final concentrations should typically range from 1 nM to 100 µM.

  • Reaction Mixture: In a 384-well plate, add the kinase, a suitable peptide substrate, and ATP to a reaction buffer.

  • Initiation of Reaction: Add the diluted compounds to the wells to initiate the kinase reaction. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Add a commercially available ATP detection reagent (e.g., Kinase-Glo®) to the wells. This reagent lyses the cells and contains luciferase and luciferin to generate a luminescent signal from the remaining ATP.

  • Signal Measurement: After a brief incubation, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Inhibition Assay

This assay assesses the ability of a compound to inhibit a specific kinase within a cellular context, providing insights into its cell permeability and activity on the target in its native environment.

Principle: This method measures the phosphorylation of a specific downstream substrate of the target kinase in cells treated with the inhibitor. A decrease in the phosphorylation of the substrate indicates inhibition of the upstream kinase.

Workflow Diagram:

Cell_Based_Kinase_Assay cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat cells with serially diluted compounds Seed_Cells->Treat_Cells Lyse_Cells Lyse cells to release proteins Treat_Cells->Lyse_Cells ELISA Perform sandwich ELISA to detect phosphorylated substrate Lyse_Cells->ELISA Calculate_IC50 Calculate % inhibition and determine cellular IC50 ELISA->Calculate_IC50 Signaling_Pathway cluster_receptor Cell Surface Receptors cluster_cytoplasmic Cytoplasmic Signaling cluster_nuclear Nuclear Events cluster_inhibitors Inhibitor Targets EGFR EGFR Ras Ras EGFR->Ras Activates VEGFR2 VEGFR2 VEGFR2->Ras Activates p38_MAPK p38 MAPK Ras->p38_MAPK Activates Transcription Gene Transcription p38_MAPK->Transcription Regulates CDK2 CDK2/Cyclin Cell_Cycle Cell Cycle Progression CDK2->Cell_Cycle Drives Splicing mRNA Splicing (regulated by CLKs) Transcription->Splicing Leads to Splicing->Cell_Cycle Impacts Gefitinib Gefitinib Gefitinib->EGFR Vandetanib Vandetanib Vandetanib->VEGFR2 SB203580 SB203580 SB203580->p38_MAPK Roscovitine Roscovitine Roscovitine->CDK2 Ethyl_furo_pyridine Ethyl furo[3,2-b]pyridine -6-carboxylate Ethyl_furo_pyridine->Splicing Hypothesized Target

References

A Comparative Guide to the Synthesis of Ethyl furo[3,2-b]pyridine-6-carboxylate: A Modern Approach vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Ethyl furo[3,2-b]pyridine-6-carboxylate is a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors.[1] The efficiency and robustness of its synthetic route are therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of a novel, one-pot, ultrasound-assisted synthetic route for furo[3,2-b]pyridine derivatives with the more established, traditional multi-step synthesis starting from 5-hydroxynicotinic acid.

Executive Summary: A Tale of Two Syntheses

This guide will dissect two distinct approaches to synthesizing the furo[3,2-b]pyridine core, with a focus on the preparation of this compound. We will explore the mechanistic underpinnings, procedural nuances, and key performance indicators of each route.

The Traditional Route: A multi-step sequence starting from 5-hydroxynicotinic acid. This method, while reliable, often involves multiple-step reactions with intermediate purifications, leading to longer reaction times and potentially lower overall yields.

The Novel Approach: A modern, one-pot, ultrasound-assisted synthesis utilizing a palladium-copper co-catalyst system. This method offers the promise of increased efficiency, reduced reaction times, and a more streamlined workflow. While the direct synthesis of this compound using this exact one-pot method is not explicitly detailed in the cited literature for this specific molecule, the synthesis of closely related 2-substituted furo[3,2-b]pyridines provides a strong basis for its adaptation and comparison.[1]

Mechanistic Rationale and Strategic Choices

The construction of the furo[3,2-b]pyridine ring system fundamentally involves the formation of the furan ring onto a pre-existing pyridine core. The choice of synthetic strategy dictates the starting materials, catalysts, and reaction conditions, which in turn impact the overall efficiency and practicality of the synthesis.

Traditional Approach: Stepwise Assembly

The synthesis starting from 5-hydroxynicotinic acid is a classic example of a linear synthesis. The logic behind this approach is the sequential construction and modification of the molecule, allowing for the isolation and characterization of intermediates at each stage. This stepwise process, while offering a high degree of control, can be labor-intensive and time-consuming.

Novel Approach: Tandem Catalysis in a One-Pot System

The innovative one-pot synthesis leverages the power of tandem catalysis. A Sonogashira cross-coupling reaction is followed by an intramolecular cyclization within the same reaction vessel. The use of ultrasound irradiation is a key experiential choice aimed at accelerating the reaction rates and improving yields, likely by enhancing mass transfer and promoting catalyst activity. The palladium-on-carbon (Pd/C) catalyst is an economically and environmentally attractive choice due to its stability and recyclability.

Head-to-Head Comparison: Performance Metrics

ParameterTraditional Route (from 5-Hydroxynicotinic Acid)Novel One-Pot Route (Adapted)
Starting Materials 5-Hydroxynicotinic acid, Thionyl chloride, Iodine, Ethyl propiolate3-Chloro-2-hydroxypyridine, Terminal alkyne (e.g., Ethyl propiolate)
Key Reagents/Catalysts Sodium carbonate, Triethylamine, PdCl₂(PPh₃)₂, CuI10% Pd/C, CuI, PPh₃, Triethylamine
Reaction Steps Multiple (4+ steps with workups)[2]One-pot
Reaction Time DaysHours[1]
Overall Yield Moderate to Good (variable)Good to Excellent (reported for analogues)[1]
Process Simplicity Complex, requires isolation of intermediatesSimple, streamlined workflow
Environmental Impact Use of chlorinated solvents, multiple solvent changesPotential for greener solvents, reduced waste
Scalability Potentially challenging due to multiple stepsMore amenable to scale-up

Experimental Protocols

Traditional Synthesis of this compound (Multi-step)

This protocol is a representative example based on established chemical transformations.

Step 1: Chlorination of 5-Hydroxynicotinic acid

  • To a stirred solution of 5-hydroxynicotinic acid in a suitable solvent, add thionyl chloride dropwise at 0 °C.

  • Reflux the mixture for the prescribed time until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride under reduced pressure.

Step 2: Iodination

  • Dissolve the crude product from Step 1 in water and add sodium carbonate.

  • Add a solution of iodine and continue stirring at room temperature.

  • Isolate the iodinated product by filtration.

Step 3: Esterification

  • Suspend the iodinated product in ethanol and bubble in dry HCl gas at 0 °C.

  • Stir the reaction at room temperature until completion.

  • Remove the solvent under reduced pressure to obtain the ethyl ester.

Step 4: Sonogashira Coupling and Cyclization

  • To a solution of the ethyl ester in a suitable solvent (e.g., THF), add triethylamine, bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide.

  • Add ethyl propiolate dropwise and stir the reaction at room temperature.

  • Upon completion, perform an aqueous workup and purify the crude product by column chromatography to yield this compound.

Novel One-Pot Synthesis of Furo[3,2-b]pyridine Derivatives (Ultrasound-Assisted)

This protocol is adapted from the synthesis of 2-substituted furo[3,2-b]pyridines and is proposed for the synthesis of the target molecule.[1]

Materials:

  • 3-Chloro-2-hydroxypyridine

  • Ethyl propiolate (as the terminal alkyne)

  • 10% Palladium on carbon (Pd/C)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Ultrasound bath

Procedure:

  • In a reaction vessel, combine 3-chloro-2-hydroxypyridine, 10% Pd/C, CuI, and PPh₃.

  • Add degassed ethanol and triethylamine to the mixture.

  • Place the vessel in an ultrasound bath and add ethyl propiolate dropwise.

  • Irradiate the mixture with ultrasound at a specified temperature and monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure and purify the residue by column chromatography to obtain this compound.

Visualizing the Synthetic Pathways

Traditional Multi-Step Synthesis

G A 5-Hydroxynicotinic acid B Chlorination (SOCl₂) A->B C Iodination (I₂, Na₂CO₃) B->C D Esterification (EtOH, HCl) C->D E Sonogashira Coupling & Cyclization (Pd/Cu, Ethyl propiolate) D->E F This compound E->F

Caption: Workflow for the traditional multi-step synthesis.

Novel One-Pot, Ultrasound-Assisted Synthesis

G A 3-Chloro-2-hydroxypyridine + Ethyl propiolate B One-Pot Reaction: - Sonogashira Coupling - Intramolecular Cyclization (Pd/C, CuI, Ultrasound) A->B C This compound B->C

Caption: Workflow for the novel one-pot synthesis.

Conclusion and Future Outlook

The novel, one-pot, ultrasound-assisted synthesis represents a significant advancement over the traditional multi-step approach for the synthesis of the furo[3,2-b]pyridine core. Its advantages in terms of reaction time, process simplicity, and potentially higher yields make it an attractive alternative for researchers in the fast-paced environment of drug discovery. The adoption of such modern synthetic methodologies can accelerate the synthesis of compound libraries for biological screening and facilitate the rapid optimization of lead compounds.

While the direct application of this one-pot method to the synthesis of this compound needs to be experimentally validated and optimized, the successful synthesis of analogous structures strongly supports its feasibility. Further research could focus on expanding the substrate scope of this one-pot reaction and exploring its application in flow chemistry for continuous manufacturing, further enhancing its efficiency and scalability.

References

Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of Ethyl furo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for evaluating the selectivity of novel kinase inhibitors, using Ethyl furo[3,2-b]pyridine-6-carboxylate as a case study. We will explore the rationale behind experimental design, present a detailed protocol for generating a cross-reactivity profile, and compare the resulting data against established benchmarks.

Introduction: The Imperative of Kinase Selectivity

Kinase inhibitors are a cornerstone of modern therapeutics, particularly in oncology. However, the high degree of structural conservation within the ATP-binding site of the human kinome—comprising over 500 members—presents a significant challenge: off-target activity. Unintended inhibition of kinases other than the primary target can lead to toxicity or unexpected pharmacological effects. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a critical step in drug discovery to build a robust safety and efficacy profile for any new chemical entity (NCE).

This compound is a novel heterocyclic compound. While its primary target is hypothesized based on scaffold similarity to known inhibitors, its behavior across the broader kinome is unknown. This guide outlines the definitive process for elucidating this profile.

Experimental Design: Crafting a Self-Validating Kinase Screen

The goal is to determine the potency and selectivity of this compound. To achieve this, we will employ a tiered screening approach against a panel of 96 diverse kinases.

Rationale for Kinase Panel Selection: The choice of kinases is critical. A well-designed panel should:

  • Cover the Kinome: Include representatives from all major branches of the human kinome (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC).

  • Include Known Promiscuity Targets: Feature kinases frequently implicated in off-target effects of other drugs (e.g., SRC family, VEGFR2).

  • Contain Relevant Therapeutic Targets: Include kinases that are established drug targets to assess potential for polypharmacology.

Selection of Comparator Compounds: To contextualize the selectivity of our test compound, we must include controls:

  • Staurosporine: A notoriously non-selective kinase inhibitor, serving as a positive control for broad-spectrum inhibition.

  • Osimertinib: A highly selective, FDA-approved inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly mutants like T790M. This serves as a benchmark for high selectivity.

Experimental Protocol: ADP-Glo™ Kinase Assay

To quantify kinase activity, we will use the Promega ADP-Glo™ Kinase Assay, a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[1][2][3] This assay is universal for virtually any kinase and is amenable to high-throughput screening.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution (Test & Control Cmpds) Reaction_Plate 3. Dispense to 384-Well Plate - Kinase/Substrate Mix - Compound Solution Compound_Prep->Reaction_Plate Kinase_Prep 2. Kinase/Substrate Mix (Enzyme + Peptide Substrate) Kinase_Prep->Reaction_Plate Incubate_1 4. Incubate at RT (1 hour) Reaction_Plate->Incubate_1 Add_ADP_Glo 5. Add ADP-Glo™ Reagent (Terminates Reaction, Depletes ATP) Incubate_1->Add_ADP_Glo Incubate_2 6. Incubate at RT (40 mins) Add_ADP_Glo->Incubate_2 Add_Detection 7. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_2->Add_Detection Incubate_3 8. Incubate at RT (30-60 mins) Add_Detection->Incubate_3 Read_Plate 9. Read Luminescence (Plate Luminometer) Incubate_3->Read_Plate Data_Analysis 10. Calculate % Inhibition & Determine IC50 Read_Plate->Data_Analysis

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology: All procedures are performed at room temperature unless specified.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound, Staurosporine, and Osimertinib in 100% DMSO.

    • Perform serial dilutions in assay buffer to create a 10-point dose-response curve for each compound, typically starting from 10 µM final assay concentration.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of the compound solution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) controls.

    • Add 5 µL of a 2X Kinase/Substrate solution (containing the specific kinase and its corresponding peptide substrate in reaction buffer).

    • Add 5 µL of a 2X ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of competitive inhibition.

  • Reaction Incubation:

    • Mix the plate gently and incubate for 1 hour.

  • Signal Generation & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[2][4]

    • Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and, in the presence of luciferase/luciferin, produces a luminescent signal proportional to the ADP amount.[1][2]

    • Incubate for 30-60 minutes to stabilize the signal.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

Results: A Comparative Cross-Reactivity Profile

The following table presents hypothetical data generated from the kinase panel screen at a single inhibitor concentration (1 µM) for clarity. Data is expressed as percent inhibition relative to the DMSO control.

Table 1: Comparative Kinase Inhibition Profile at 1 µM

Kinase FamilyKinase TargetThis compound (% Inhibition)Staurosporine (% Inhibition)Osimertinib (% Inhibition)
CMGC PIM1 98% 99%5%
CMGCCDK2/CycA45%95%2%
CMGCGSK3β15%92%<1%
TK EGFR (T790M) 8%88%99%
TKEGFR (WT)<5%85%12%
TKSRC22%98%3%
TKABL118%97%<1%
AGCAKT110%96%<1%
AGCPKA5%99%2%
CAMKCAMKIIα12%94%<1%
STEMEK1<5%75%3%
OtherAURKA35%91%6%

Analysis & Interpretation: Quantifying Selectivity

The data reveals distinct selectivity profiles for the three compounds.

  • This compound: This compound demonstrates potent inhibition of PIM1 kinase (98%). It shows moderate activity against CDK2/CycA (45%) and AURKA (35%) but has significantly less effect on other kinases tested, including the tyrosine kinase EGFR. This suggests a relatively selective profile with a primary target within the CMGC kinase group.

  • Staurosporine: As expected, Staurosporine shows potent, widespread inhibition across all kinase families.[5][6][7] Its lack of specificity makes it a valuable research tool for inducing apoptosis but unsuitable for clinical use as a targeted agent.[6]

  • Osimertinib: This compound exhibits exceptional selectivity. It potently inhibits its target, EGFR (T790M), while showing minimal activity against wild-type (WT) EGFR and negligible inhibition of other kinases in the panel.[8][9][10] This high degree of selectivity is a key factor in its clinical efficacy and favorable side-effect profile.

Visualizing Selectivity: Kinase selectivity is often visualized by mapping inhibition data onto a dendrogram of the human kinome. More selective compounds will show inhibition of a smaller number of kinases, often clustered within a specific branch of the tree.

G cluster_kinome Human Kinome Dendrogram (Conceptual) TK TK CMGC CMGC AGC AGC A B A->B C A->C D C->D E C->E EGFR EGFR D->EGFR F E->F G H G->H I G->I J I->J K I->K PIM1 PIM1 J->PIM1 L K->L CDK2 CDK2 L->CDK2 M N M->N O M->O P O->P Q O->Q R Q->R S Q->S T Q->T Root Root->A Root->G Root->M

Caption: Kinase inhibition data mapped on a kinome tree.

Calculating a Selectivity Score: To quantify selectivity, metrics like the Selectivity Score (S-score) or Gini coefficient can be calculated.[11] A simple S-score (S10) is the number of kinases with >90% inhibition at 1 µM, divided by the total number of kinases tested.

  • This compound: S10 = 1/96 = 0.010 (Highly Selective)

  • Staurosporine: S10 = 85/96 = 0.885 (Non-Selective)

  • Osimertinib: S10 = 1/96 = 0.010 (Highly Selective)

This quantitative analysis confirms that this compound, based on this hypothetical data, possesses a desirable, selective inhibition profile comparable to the established drug Osimertinib, albeit for a different target.

Conclusion

This guide demonstrates a robust, systematic approach to profiling the cross-reactivity of a novel kinase inhibitor. Through a combination of rational experimental design, validated assay protocols, and objective data analysis, we can effectively characterize the selectivity of a compound like this compound. The hypothetical results presented here illustrate a promising profile, with potent and specific inhibition of PIM1 kinase. Such a profile warrants further investigation, including IC50 determination and cellular assays, to validate its potential as a therapeutic agent. This rigorous profiling is an indispensable component of modern drug discovery, enabling the development of safer and more effective targeted therapies.

References

A Comparative Analysis of Ethyl furo[3,2-b]pyridine-6-carboxylate and Its Analogues in Oncological Research

Author: BenchChem Technical Support Team. Date: January 2026

The furo[3,2-b]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. This guide provides a detailed comparative study of Ethyl furo[3,2-b]pyridine-6-carboxylate and its key analogues, focusing on their synthesis, biological activity, and structure-activity relationships (SAR), particularly in the context of anticancer research. This analysis is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds for therapeutic applications.

Introduction to the Furo[3,2-b]pyridine Core

The fused heterocyclic system of a furan and a pyridine ring in the furo[3,2-b]pyridine core provides a unique three-dimensional structure with versatile points for chemical modification. This structural versatility has led to the development of numerous derivatives with potent and selective biological activities, including the inhibition of key enzymes in cell signaling pathways. This compound serves as a foundational molecule in this class, and understanding its properties in comparison to its analogues is crucial for the rational design of new and more effective therapeutic agents.

Synthesis of this compound and Its Analogues

The synthesis of this compound (Compound 1 ) is commonly achieved through the reaction of 5-hydroxynicotinic acid with an appropriate reagent to form the fused furan ring. One established method involves a multi-step process starting from 5-hydroxynicotinic acid.[1]

Analogues can be synthesized by modifying the starting materials or by further derivatization of the parent compound. For instance, the corresponding carboxylic acid (Analogue A ) can be obtained by hydrolysis of the ethyl ester. Amide derivatives (Analogue B ) can be prepared by reacting the carboxylic acid with an appropriate amine. Furthermore, substitutions at the 2-position of the furo[3,2-b]pyridine ring (to give analogues like Analogue C ) can be achieved through various coupling reactions.[2][3]

Comparative Biological Activity: An In-Depth Look at Anticancer Properties

The primary focus of this guide is the comparative anticancer activity of this compound and its analogues. The data presented here is compiled from various studies, and it is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to potential variations in experimental conditions. The primary cancer cell lines discussed are MCF-7 (estrogen receptor-positive breast cancer) and MDA-MB-231 (triple-negative breast cancer), which are standard models in oncological research.

Compound IDStructureModification from Parent CompoundCell LineIC50 (µM)Reference Compound (Doxorubicin) IC50 (µM)
1 This compound-MCF-7Data not available~0.8 - 1.5
MDA-MB-231Data not available~0.4 - 1.0
Analogue A Furo[3,2-b]pyridine-6-carboxylic acidHydrolysis of ethyl esterMCF-7Expected to be less active~0.8 - 1.5
MDA-MB-231Expected to be less active~0.4 - 1.0
Analogue B Furo[3,2-b]pyridine-6-carboxamideAmidation of carboxylic acidMCF-7Potentially enhanced activity~0.8 - 1.5
MDA-MB-231Potentially enhanced activity~0.4 - 1.0
Analogue C 2-Phenyl-furo[3,2-b]pyridine-6-carboxylatePhenyl substitution at C2MCF-7"Encouraging growth inhibition"~0.8 - 1.5
MDA-MB-231"Encouraging growth inhibition"~0.4 - 1.0

Structure-Activity Relationship (SAR) Analysis

The available data, although limited in direct comparisons, allows for a preliminary SAR analysis:

  • The 6-Position: Modification of the ethyl carboxylate group at the 6-position is a key area for SAR exploration. While the carboxylic acid (Analogue A ) is generally expected to have reduced cell permeability and thus lower activity in cell-based assays, the corresponding amides (Analogue B ) often exhibit enhanced biological activity. This is attributed to the ability of the amide group to form additional hydrogen bonds with biological targets and potentially improve pharmacokinetic properties.

  • Substitution at the 2-Position: The introduction of substituents at the 2-position of the furo[3,2-b]pyridine ring system appears to be a promising strategy for enhancing anticancer activity. For instance, a 2-substituted furo[3,2-b]pyridine derivative (Analogue C ) has shown "encouraging growth inhibition" against both MCF-7 and MDA-MB-231 breast cancer cell lines.[2][3] This suggests that the 2-position is a suitable vector for introducing various aryl or alkyl groups to probe interactions with the target protein's binding site.

Signaling Pathways and Molecular Targets

Furo[3,2-b]pyridine derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation and survival. One of the key target classes for this scaffold is the protein kinase family. Specifically, certain furo[3,2-b]pyridines have been identified as potent inhibitors of cdc-like kinases (CLKs), which are involved in the regulation of pre-mRNA splicing, a process often dysregulated in cancer.

Experimental Protocols

To ensure the reproducibility and validity of the findings in this field, standardized experimental protocols are essential. The following is a representative protocol for a key assay used to evaluate the cytotoxic activity of these compounds.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

Visualizing the Research Workflow

The following diagram illustrates the typical workflow for the synthesis and evaluation of novel furo[3,2-b]pyridine analogues as potential anticancer agents.

workflow cluster_synthesis Synthesis & Characterization cluster_bio_eval Biological Evaluation cluster_mechanism Mechanism of Action Studies start Starting Materials (e.g., 5-Hydroxynicotinic Acid) synthesis Chemical Synthesis of This compound & Analogues start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Cytotoxicity Assays (e.g., MTT Assay on MCF-7, MDA-MB-231) purification->in_vitro Test Compounds ic50 IC50 Determination in_vitro->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar signaling Signaling Pathway Analysis sar->signaling Guides Further Studies pathway Target Identification (e.g., Kinase Inhibition Assays) pathway->signaling

References

A Comparative Guide to Orthogonal Purity Assessment of Ethyl furo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as Ethyl furo[3,2-b]pyridine-6-carboxylate, a comprehensive purity profile is paramount. This guide, written from the perspective of a Senior Application Scientist, eschews a one-size-fits-all template. Instead, it offers an in-depth, technically-grounded comparison of orthogonal analytical methods, empowering you to build a robust and self-validating system for purity assessment.

The Imperative of Orthogonality in Purity Analysis

Relying on a single analytical method for purity determination can lead to a skewed perspective. Co-eluting impurities in chromatography or compounds with similar spectroscopic signatures can remain undetected, posing a significant risk. An orthogonal approach, employing multiple analytical techniques with different separation or detection principles, provides a more comprehensive and trustworthy purity profile.[1] This guide will explore a suite of orthogonal methods for the comprehensive purity assessment of this compound.

Understanding Potential Impurities in this compound

A robust purity assessment strategy begins with an understanding of potential impurities. Based on common synthetic routes to furo[3,2-b]pyridine scaffolds, which often involve the coupling of a substituted pyridine with a terminal alkyne followed by cyclization, we can anticipate several classes of impurities.[2][3]

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors such as a di-substituted pyridine and an appropriate alkyne.

    • Intermediates: Incompletely cyclized intermediates.

    • By-products: Products from side reactions, for instance, homo-coupling of the alkyne.

  • Degradation Products:

    • Hydrolysis Products: The ester functional group is susceptible to hydrolysis, yielding the corresponding carboxylic acid.

    • Oxidative Degradants: The pyridine and furan rings may be susceptible to oxidation, leading to N-oxides or ring-opened products.[4][5]

A hypothetical impurity profile for this compound is presented below:

ImpurityTypePotential Origin
Furo[3,2-b]pyridine-6-carboxylic acidDegradationHydrolysis of ester
Starting Material 1 (e.g., a dihalopyridine)Process-RelatedIncomplete reaction
Starting Material 2 (e.g., an ethyl propiolate derivative)Process-RelatedIncomplete reaction
Intermediate 1 (uncyclized)Process-RelatedIncomplete cyclization
By-product 1 (dimer)Process-RelatedSide-reaction
N-Oxide DerivativeDegradationOxidation of pyridine N

Orthogonal Chromatographic Techniques for Separation

Chromatographic techniques are the workhorses of purity analysis, offering high-resolution separation of complex mixtures.[6][7]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. Non-polar compounds are retained longer on the column. It is a highly versatile and widely used technique in pharmaceutical analysis.[6]

Experimental Protocol:

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in 50:50 Acetonitrile:Water

Expected Performance: RP-HPLC is expected to provide excellent separation of the main compound from less polar impurities and some more polar ones. The acidic mobile phase helps in obtaining sharp peaks for the basic pyridine moiety.

Hypothetical Data:

CompoundRetention Time (min)Relative Retention Time (RRT)
Furo[3,2-b]pyridine-6-carboxylic acid8.50.71
This compound 12.0 1.00
Intermediate 110.20.85
By-product 115.81.32
Supercritical Fluid Chromatography (SFC)

Principle: SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[8][9] It bridges the gap between gas and liquid chromatography and is particularly effective for the separation of polar and chiral compounds.[10][11] The low viscosity and high diffusivity of the mobile phase allow for faster separations.[9]

Experimental Protocol:

  • Column: 2-Ethylpyridine column (e.g., 3.0 x 100 mm, 3 µm)

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B: Methanol with 0.1% Ammonium Hydroxide

  • Gradient: 5-40% B over 10 minutes

  • Flow Rate: 2.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm and Mass Spectrometry (MS)

  • Injection Volume: 5 µL

  • Sample Preparation: 1 mg/mL in Methanol

Expected Performance: SFC offers an orthogonal separation mechanism to RP-HPLC, with selectivity driven by polarity and interactions with the stationary phase in a non-aqueous environment. It is particularly useful for separating polar compounds that may have poor retention in RP-HPLC.

Hypothetical Data:

CompoundRetention Time (min)Relative Retention Time (RRT)
Furo[3,2-b]pyridine-6-carboxylic acid3.20.53
This compound 6.0 1.00
N-Oxide Derivative4.50.75
Starting Material 17.81.30
Gas Chromatography (GC)

Principle: GC is suitable for the analysis of volatile and thermally stable compounds.[12][13] Separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase.

Experimental Protocol:

  • Column: Capillary column with a polar stationary phase (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min

  • Injector Temperature: 250 °C

  • Detector: Flame Ionization Detector (FID) at 280 °C

  • Injection: Split mode (20:1)

  • Sample Preparation: 1 mg/mL in Dichloromethane

Expected Performance: GC can be a valuable tool for detecting volatile impurities, such as residual starting materials or low molecular weight by-products. The main compound, being an ester, should be sufficiently volatile for GC analysis.

Hypothetical Data:

CompoundRetention Time (min)Relative Retention Time (RRT)
Starting Material 25.50.46
This compound 12.0 1.00
By-product 113.51.13

Orthogonal Spectroscopic and Other Techniques

While chromatography separates impurities, spectroscopic and other techniques provide structural information and complementary purity data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound.[14][15][16] For purity assessment, quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of a signal from the analyte with that of a certified internal standard.

Experimental Protocol (¹H qNMR):

  • Spectrometer: 400 MHz or higher

  • Solvent: DMSO-d6

  • Internal Standard: A certified standard with a known purity and a signal in a clean region of the spectrum (e.g., maleic acid).

  • Pulse Sequence: A quantitative pulse sequence with a long relaxation delay (e.g., 30s).

  • Data Processing: Careful phasing and baseline correction. Integration of non-overlapping signals of the analyte and the internal standard.

Expected Performance: qNMR is a primary ratio method and can provide a highly accurate and precise determination of the mass fraction of the main component without the need for a reference standard of the analyte itself. It is orthogonal to chromatographic methods as it is not based on separation.

Hypothetical Data Analysis: The purity is calculated based on the ratio of the integrals of the analyte and the internal standard, their molecular weights, and their respective number of protons. For example, a purity of 99.8% might be determined.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio of ions and is a powerful tool for the identification and quantification of impurities. When coupled with a chromatographic technique (LC-MS or GC-MS), it provides both separation and mass information.[6]

Experimental Protocol (LC-MS):

  • Utilize the same LC conditions as described for RP-HPLC.

  • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Full scan mode to detect all ions and targeted MS/MS for structural elucidation of impurities.

Expected Performance: LC-HRMS can detect and identify impurities at very low levels. The accurate mass measurement allows for the determination of the elemental composition of impurities, which is crucial for their identification.

Hypothetical Findings: An impurity with an m/z corresponding to the hydrolyzed product (Furo[3,2-b]pyridine-6-carboxylic acid) and another corresponding to the N-oxide derivative could be identified and their structures confirmed by fragmentation patterns.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For high-purity crystalline substances, the melting point depression caused by impurities can be used to determine the total molar percentage of impurities based on the van't Hoff equation.[2]

Experimental Protocol:

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Pan: Hermetically sealed aluminum pans.

  • Sample Weight: 1-3 mg.

  • Heating Rate: A slow heating rate, typically 0.5 to 2 °C/min.[2]

  • Atmosphere: Inert atmosphere (e.g., nitrogen).

  • Data Analysis: Purity is calculated from the shape of the melting endotherm.

Expected Performance: DSC is an absolute method for purity determination of crystalline solids with high purity (typically >98.5%). It is orthogonal to chromatographic techniques as it is a thermal analysis method and is sensitive to the total amount of soluble impurities.

Hypothetical Data:

ParameterValue
Onset of Melting125.5 °C
Peak Temperature128.0 °C
Purity (mol%)99.85%

Visualizing the Orthogonal Workflow

Orthogonal_Workflow cluster_Separation Separation-Based Methods cluster_Property Property-Based Methods RP_HPLC RP-HPLC (Hydrophobicity) Purity_Profile Comprehensive Purity Profile RP_HPLC->Purity_Profile SFC SFC (Polarity) SFC->Purity_Profile GC GC (Volatility) GC->Purity_Profile NMR qNMR (Molecular Structure) NMR->Purity_Profile MS LC-MS (Mass-to-Charge) MS->Purity_Profile DSC DSC (Thermal Properties) DSC->Purity_Profile Sample This compound Sample Sample->RP_HPLC Sample->SFC Sample->GC Sample->NMR Sample->MS Sample->DSC

Caption: Orthogonal workflow for purity assessment.

Synthesizing the Data for a Definitive Purity Statement

The power of the orthogonal approach lies in the convergence of data from multiple, independent techniques.

References

A Head-to-Head Comparison of Furo[3,2-b]pyridine-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

The furo[3,2-b]pyridine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry, emerging as a "privileged structure" for its ability to form the basis of potent and selective modulators of various biological targets.[1][2] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore, particularly in the design of kinase inhibitors.[3][4] Kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, most notably cancer.[5][6] Consequently, the development of small molecule kinase inhibitors remains a major focus of modern drug discovery.[7][8]

This guide provides an in-depth, head-to-head comparison of distinct classes of furo[3,2-b]pyridine-based inhibitors. We will dissect their performance against key kinase targets, supported by quantitative experimental data, and provide the detailed methodologies required to validate and build upon these findings. Our focus is not merely to present data, but to explain the causality behind experimental design and to offer a framework for the rational design of the next generation of therapeutics based on this versatile scaffold.

Chapter 1: Targeting the Spliceosome via Cdc-like Kinase (CLK) Inhibition

Cdc-like kinases (CLKs) are a family of dual-specificity kinases that play a master regulatory role in the alternative splicing of pre-mRNA by phosphorylating serine/arginine-rich (SR) proteins.[7][9] Dysregulation of alternative splicing is a known driver of tumor progression, making CLKs compelling targets for oncology.[3][9] The furo[3,2-b]pyridine derivative, MU1210 , stands out as a potent, cell-active, and highly selective inhibitor of CLK1, CLK2, and CLK4.[3][7][10]

Mechanism of Action: CLK Pathway

Inhibition of CLKs by furo[3,2-b]pyridine derivatives prevents the phosphorylation of SR proteins. This disrupts the assembly and function of the spliceosome, the cellular machinery responsible for RNA splicing. The downstream effect is a modulation of mRNA transcripts, which can halt the production of oncogenic protein variants that promote tumor growth and survival.[3][7]

CLK_Signaling_Pathway cluster_nucleus Nucleus Pre_mRNA pre-mRNA Spliceosome Spliceosome Assembly Pre_mRNA->Spliceosome SR_Proteins SR Proteins (Unphosphorylated) pSR_Proteins SR Proteins (Phosphorylated) pSR_Proteins->Spliceosome Promotes CLKs CLK1/2/4 CLKs->SR_Proteins Phosphorylates mRNA Mature mRNA Spliceosome->mRNA Splicing Oncogenic_Variants Oncogenic Protein Variants mRNA->Oncogenic_Variants Translation Inhibitor MU1210 (Furo[3,2-b]pyridine) Inhibitor->CLKs Inhibits

Caption: CLK Signaling Pathway and Point of Inhibition.[4]

Quantitative Comparison: Potency of MU1210

The potency of MU1210 has been rigorously quantified through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its nanomolar efficacy against key CLK isoforms.

Compound IDTarget KinaseIC50 (nM)Reference(s)
MU1210 CLK18[4][7]
CLK220[4][7]
CLK412[4][7]

The high potency and selectivity of MU1210 make it a valuable chemical probe for studying CLK biology and a strong starting point for therapeutic development.[3]

Chapter 2: Modulating B-Cell Signaling with Btk and PI3Kδ Inhibitors

The B-cell receptor (BCR) signaling pathway is fundamental for B-cell development, proliferation, and survival. Key nodes in this pathway, including Bruton's tyrosine kinase (Btk) and the delta isoform of phosphoinositide 3-kinase (PI3Kδ), are validated targets for hematological malignancies and autoimmune diseases.[4] The furo[3,2-b]pyridine scaffold has been successfully utilized to generate inhibitors targeting this pathway.

Mechanism of Action: BCR Pathway

Upon BCR activation, a signaling cascade is initiated, leading to the activation of Btk and PI3Kδ. PI3Kδ generates the second messenger PIP3, which recruits and activates downstream effectors like Akt. Btk also activates downstream pathways, including NF-κB. Together, these signals promote B-cell survival and proliferation. Dual inhibition of Btk and PI3Kδ can provide a more comprehensive blockade of this oncogenic pathway.[4]

BCR_Signaling BCR BCR Activation Btk Btk BCR->Btk PI3Kd PI3Kδ BCR->PI3Kd NFkB NF-κB Pathway Btk->NFkB Activates PIP2 PIP2 PI3Kd->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates Proliferation B-Cell Proliferation & Survival Akt->Proliferation NFkB->Proliferation Inhibitor Compound 16b (Furo[3,2-b]pyridine) Inhibitor->Btk Inhibits Inhibitor->PI3Kd Inhibits

Caption: B-Cell Receptor Signaling and Dual Inhibition Points.[4]

Quantitative Comparison: Potency of Furo[3,2-b]pyridine Btk/PI3Kδ Inhibitors

The inhibitory activity of representative compounds from this class demonstrates their potential, with Compound 16b showing notable dual activity.

Compound IDTarget KinaseIC50 (nM)Reference(s)
Compound 16b Btk139[4]
PI3Kδ275[4]

While less potent than some single-target agents, the dual-inhibitory profile of such compounds could offer advantages in overcoming resistance mechanisms and achieving a deeper pathway blockade.

Chapter 3: Head-to-Head Inhibitor Summary

To provide a clear comparative overview, the following table summarizes the potency of the discussed furo[3,2-b]pyridine-based inhibitors against their primary kinase targets. This side-by-side view underscores the scaffold's versatility in generating inhibitors with distinct selectivity profiles.

Compound IDPrimary Target(s)IC50 (nM)Therapeutic Area
MU1210 CLK1 / CLK2 / CLK48 / 20 / 12Oncology
Compound 16b Btk / PI3Kδ139 / 275Oncology / Immunology
MU135 HIPK2 / HIPK1119 / 248Various
MU1787 HIPK2 / HIPK3123 / 283Various

Data for HIPK inhibitors MU135 and MU1787 are included for additional context on the scaffold's breadth.[4]

Chapter 4: Essential Experimental Methodologies

The trustworthiness of any comparative analysis rests on robust and reproducible experimental protocols.[11] The following sections provide detailed, step-by-step methodologies for the key assays used to characterize and compare furo[3,2-b]pyridine kinase inhibitors. Adherence to these or similar validated protocols is critical for generating high-quality, comparable data.

Workflow for Kinase Inhibitor Evaluation

A systematic approach is essential for progressing a compound from initial discovery to a well-characterized lead. This involves a tiered screening cascade, starting with biochemical assays to confirm direct target engagement and moving to cell-based assays to assess activity in a more physiologically relevant context.

Inhibitor_Workflow Start Compound Synthesis (Furo[3,2-b]pyridine core) Biochem Protocol 4.1: Biochemical Assay (e.g., TR-FRET) Start->Biochem Potency Determine Potency (IC50) Biochem->Potency Cellular Protocol 4.2: Cell-Based Assay (e.g., Western Blot) Potency->Cellular Active Hit Phenotype Protocol 4.3: Phenotypic Assay (e.g., Cell Viability) Cellular->Phenotype Lead Lead Optimization Phenotype->Lead

Caption: General Workflow for Furo[3,2-b]pyridine Inhibitor Evaluation.

Protocol 4.1: In Vitro Kinase Inhibition Assay (TR-FRET)

This biochemical assay determines the direct inhibitory effect of a compound on a purified kinase enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust method for this purpose.[4][12]

Principle: This assay measures the phosphorylation of a substrate by a kinase. A terbium (Tb)-labeled anti-phospho-substrate antibody serves as the FRET donor, and a fluorescently labeled substrate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the furo[3,2-b]pyridine inhibitor in DMSO, followed by a final dilution in kinase reaction buffer.

    • Prepare a solution of the target kinase and the fluorescently labeled substrate in kinase reaction buffer.

    • Prepare an ATP solution in kinase reaction buffer at a concentration close to its Km for the specific kinase.

    • Prepare a stop/detection buffer containing EDTA and the Tb-labeled anti-phospho-substrate antibody.

  • Assay Execution (384-well plate):

    • Add 2.5 µL of the inhibitor dilution (or DMSO vehicle control) to each well.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

    • Incubate for 60-120 minutes at room temperature. The optimal time should be determined empirically to ensure the reaction is in the linear range.

    • Stop the reaction by adding 10 µL of the stop/detection buffer.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio (Acceptor/Donor) for each well.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4.2: Cell-Based Target Engagement Assay (Western Blot)

This assay validates that the inhibitor can enter the cell and engage its target, leading to a reduction in the phosphorylation of a known downstream substrate.[7][11]

Principle: Cells are treated with the inhibitor, and the phosphorylation status of a key downstream protein is assessed using Western blotting with a phospho-specific antibody. A decrease in the phospho-signal indicates on-target activity.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., a cancer cell line known to have an active target pathway) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with increasing concentrations of the furo[3,2-b]pyridine inhibitor (and a vehicle control, e.g., 0.1% DMSO) for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody specific to the phosphorylated target substrate (e.g., anti-phospho-SR protein for CLK inhibitors) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein or a housekeeping protein like GAPDH or β-actin.

  • Visualization and Analysis:

    • Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imaging system.

    • Quantify the band intensities to determine the dose-dependent effect of the inhibitor on protein phosphorylation.[7]

Conclusion and Future Outlook

The furo[3,2-b]pyridine scaffold is a remarkably versatile platform for the development of potent and selective kinase inhibitors.[3][4] The examples of MU1210 and Btk/PI3Kδ inhibitors demonstrate its utility in targeting diverse and critical nodes in cellular signaling, from RNA splicing to immune cell activation.[4][7] The head-to-head comparison reveals that medicinal chemistry efforts can successfully tailor the scaffold to achieve distinct selectivity profiles, from the highly specific inhibition of the CLK family to the rationally designed dual-inhibition of Btk and PI3Kδ.

The path forward requires a continued, rigorous application of the experimental methodologies outlined in this guide. Future work should focus on optimizing the pharmacokinetic properties of these compounds, exploring their efficacy in in vivo models, and expanding the range of kinase targets. By integrating structural biology, computational modeling, and robust biochemical and cellular assays, the full therapeutic potential of the furo[3,2-b]pyridine scaffold can be realized, paving the way for the discovery of next-generation targeted therapies.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl furo[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Safety Guide for Handling Ethyl furo[3,2-b]pyridine-6-carboxylate

Hazard Assessment: A Proactive Approach

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment must be conducted based on the hazardous properties of its constituent functional groups: the pyridine moiety and the ethyl carboxylate group.[1][2][3]

  • Pyridine Derivatives: Pyridine and its derivatives are known to be flammable, toxic liquids with a characteristic unpleasant odor.[4] They can be harmful if inhaled, ingested, or absorbed through the skin.[4][5] Pyridine-containing compounds are often irritants to the skin, eyes, and respiratory tract.[5][6]

  • Carboxylate Esters: While many simple esters are known for their pleasant, fruity odors, the carboxylic acids and alcohols used in their synthesis can be irritating and have foul odors.[7][8] Some esters may also cause irritation upon contact.

Therefore, it is prudent to treat this compound as a potentially hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles with side shields or a face shield.Protects against splashes of the chemical which could cause serious eye irritation or damage.[6]
Hands Nitrile or butyl rubber gloves.Provides a barrier against skin contact. Nitrile gloves are generally resistant to a wide range of chemicals, including pyridine.[4][9] Always check the manufacturer's glove compatibility chart.[9]
Body A fully-buttoned laboratory coat.Prevents contamination of personal clothing and protects the skin from accidental spills.[4][9]
Respiratory Use in a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating aerosols, a respirator with an appropriate organic vapor cartridge may be necessary.Minimizes the inhalation of potentially harmful vapors.[4][5]

Operational Plan: From Benchtop to Disposal

A systematic workflow is essential for the safe handling of this compound.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS (if available) or this guide Review SDS (if available) or this guide Don appropriate PPE Don appropriate PPE Review SDS (if available) or this guide->Don appropriate PPE Ensure fume hood is operational Ensure fume hood is operational Don appropriate PPE->Ensure fume hood is operational Work within a fume hood Work within a fume hood Ensure fume hood is operational->Work within a fume hood Use smallest practical quantities Use smallest practical quantities Work within a fume hood->Use smallest practical quantities Keep containers closed Keep containers closed Use smallest practical quantities->Keep containers closed Decontaminate work surfaces Decontaminate work surfaces Keep containers closed->Decontaminate work surfaces Segregate waste Segregate waste Decontaminate work surfaces->Segregate waste Label waste containers Label waste containers Segregate waste->Label waste containers cluster_collection Waste Collection cluster_segregation Segregation cluster_labeling Labeling cluster_disposal Disposal Solid Waste Solid Waste Halogenated vs. Non-halogenated Halogenated vs. Non-halogenated Solid Waste->Halogenated vs. Non-halogenated Liquid Waste Liquid Waste Liquid Waste->Halogenated vs. Non-halogenated Chemical Name Chemical Name Halogenated vs. Non-halogenated->Chemical Name Acidic vs. Basic Acidic vs. Basic Acidic vs. Basic->Chemical Name Hazard Symbols Hazard Symbols Chemical Name->Hazard Symbols Date Date Hazard Symbols->Date Contact EHS Contact EHS Date->Contact EHS Follow Institutional Guidelines Follow Institutional Guidelines Contact EHS->Follow Institutional Guidelines

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl furo[3,2-b]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl furo[3,2-b]pyridine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.